Indimitecan functions as a Topoisomerase I (Top1) poison [1] [2]. Its mechanism can be broken down into the following steps:
The diagram below illustrates this mechanism and its consequences:
This compound demonstrates potent antiproliferative activity across a range of human cancer cell lines. The table below summarizes its half-maximal growth inhibitory (GI₅₀) concentrations [4]:
| Cancer Cell Line | GI₅₀ (μM) |
|---|---|
| DU-145 (Prostate) | < 0.01 |
| HCT-116 (Colon) | < 0.01 |
| HOP-62 (Lung) | < 0.01 |
| MCF7 (Breast) | 0.01 |
| SF-539 (CNS) | 0.037 |
| OVCAR-3 (Ovarian) | 0.085 |
| UACC-62 (Melanoma) | < 0.01 |
| SN12C (Renal) | < 0.01 |
In the NCI-60 screen, its overall mean-graph midpoint (MGM) for growth inhibition was 0.079 ± 0.023 μM [4].
To evaluate the core activity of this compound as a Top1 poison, researchers typically use a Top1-Mediated DNA Cleavage Assay [1]:
This compound advanced to clinical trials based on its promising preclinical profile, including greater chemical stability and more persistent DNA-Top1 complexes compared to camptothecins [2].
Research has identified Schlafen 11 (SLFN11) as a crucial biomarker for sensitivity to Top1 inhibitors, including this compound [6].
Indimitecan demonstrates potent antiproliferative activity across various human cancer cell lines. The following table compiles key quantitative data from preclinical studies:
| Cell Line / Model | Assay / Context | Result (GI50/IC50/EC50) | Citation |
|---|---|---|---|
| DU-145 (Prostate Cancer) | Antiproliferative activity (SRB assay) | GI50 < 0.01 μM | [1] |
| HCT-116 (Colon Cancer) | Antiproliferative activity (SRB assay) | GI50 < 0.01 μM | [1] |
| MCF7 (Breast Cancer) | Antiproliferative activity (SRB assay) | GI50 = 0.01 μM | [1] |
| NCI-60 Panel (Various Cancers) | Mean-graph midpoint (MGM) for growth inhibition | GI50 = 0.079 ± 0.023 μM | [1] |
| L1210 (Mouse Lymphoma) | Trypanocidal activity (48 hrs) | EC50 = 0.06 μM | [1] |
| Ewing Sarcoma Models | Cell proliferation inhibition in vitro | Complete inhibition at nanomolar concentrations | [2] |
Phase I clinical trials have established the safety profile and initial clinical activity of this compound in humans. The drug's mechanism leads to a defined cascade of pharmacodynamic events in tumor cells, illustrated below:
This compound pharmacodynamic pathway leading to apoptosis.
In clinical trials, this mechanism translated to the following key findings:
The following methodologies are critical for experimentally confirming this compound's mechanism of action:
Topoisomerase I (Top1) DNA Relaxation Assay
Alkaline Comet Assay
Immunoblotting (Western Blot) for DNA Damage and Apoptosis Markers
Cell Proliferation Assays
This compound represents a mechanistically distinct Top1 inhibitor class with a characterized preclinical profile and established clinical safety. Future clinical development may focus on biomarker-selected patient populations or combination therapy strategies.
Indimitecan (LMP776) is a synthetic indenoisoquinoline developed as a non-camptothecin topoisomerase I (TOP1) inhibitor to overcome the limitations of traditional camptothecin-derived drugs like topotecan and irinotecan [1] [2]. It functions as an interfacial inhibitor, trapping TOP1 cleavage complexes (TOP1cc) by binding at the enzyme-DNA interface [1] [2].
The table below summarizes the core mechanism and its cellular consequences:
| Aspect | Description |
|---|---|
| Primary Target | DNA-Topoisomerase I (TOP1) cleavage complex (TOP1cc) [1] [2]. |
| Mechanism Type | Interfacial inhibitor (TOP1 poison) [1] [2]. |
| Molecular Action | Binds the TOP1-DNA interface, stacking with flanking DNA base pairs and forming hydrogen bonds with TOP1 residues (Asn722, Arg364, Asp533), blocking DNA re-ligation [1]. |
| Primary Cellular Consequence | Replication fork collision with stabilized TOP1cc generates irreversible DNA double-strand breaks [1]. |
The following diagram illustrates the mechanism of action and subsequent cellular repair pathways and fates.
This compound induces cell death by stabilizing TOP1-DNA complexes, causing replication-dependent DNA damage and engaging repair pathways. Synthetic lethality arises with HR deficiency and SLFN11 expression.
A key development goal for this compound was to improve upon the chemical and pharmacological profile of camptothecins. The table below compares these attributes.
| Property | This compound (Indenoisoquinoline) | Camptothecins (e.g., Topotecan) |
|---|---|---|
| Core Chemical Structure | Indenoisoquinoline [2] | Pentacyclic camptothecin with a lactone E-ring [3] |
| Chemical Stability | More stable; lacks a hydrolyzable lactone ring [2] [3] | Chemically unstable; active lactone form hydrolyzes to inactive carboxylate [1] [2] |
| TOP1cc Stability | Forms persistent complexes; less reversible [3] | Rapidly reversible upon drug removal [1] |
| Resistance Profile | Active against some camptothecin-resistant TOP1 mutations [3] | Susceptible to resistance from specific TOP1 mutations [3] |
| Drug Efflux | Information not specified in search results | Substrate for drug efflux transporters (e.g., ABCG2) [2] |
This compound was selected for clinical development based on promising preclinical data. The following table summarizes key findings from a comparative oncology trial in dogs that informed human clinical development.
| Aspect | Preclinical/Comparative Findings |
|---|---|
| Discovery Origin | Identified via NCI-60 cell line screen pattern analysis for non-camptothecin TOP1 inhibitors [2]. |
| Comparative Trial | NCI Comparative Oncology Program trial in dogs with spontaneous lymphoma [2]. |
| Trial Outcome | Showed potent antitumor activity, supporting its selection for human trials [2]. |
| Key Biomarkers | Target engagement confirmed by γH2AX induction and reduction of TOP1 levels in tumor cells [2]. |
This compound has progressed to clinical trials based on its preclinical profile.
| Combination Target | Rationale and Mechanism |
|---|---|
| PARP Inhibitors | PARP1 aids TOP1cc repair; PARP inhibition synergizes by impairing repair and fork reversal [1]. |
| ATR/CHEK1 Inhibitors | ATR/CHEK1 pathway stabilizes stalled forks; its inhibition increases fork collisions with TOP1cc [1]. |
| HRD/BRCAness | Homologous recombination-deficient (HRD) cells are highly sensitive to TOP1 inhibition [1]. |
| SLFN11 | SLFN11 expression strongly correlates with sensitivity to TOP1 inhibitors; it irreversibly blocks replication upon DNA damage [1]. |
Key experimental methods used to evaluate this compound's activity in both preclinical and clinical settings include:
This compound represents a significant step in the evolution of TOP1-targeted therapies. Its development highlights key modern oncology drug development principles: overcoming pharmaceutical limitations of first-generation drugs, exploiting synthetic lethal relationships for combination strategies, and using biomarker-driven patient selection.
Future clinical success will likely depend on:
The table below summarizes the core chemical and physical properties of Indimitecan.
| Property Category | Details |
|---|---|
| Systematic Name | 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione [1] |
| Synonyms | LMP776, NSC 725776 [2] [3] |
| CAS Number | 915360-05-3 [2] [4] [1] |
| Molecular Formula | C₂₅H₂₁N₃O₆ [2] [4] |
| Molecular Weight | 459.45 g/mol [2] [4] |
| XLogP | 3.25 [4] |
| Topological Polar Surface Area (TPSA) | 93.8 Ų [4] |
| Appearance | Brown to black solid [2] [1] |
| Solubility | Soluble in DMSO (~8.33 mg/mL, ~18.13 mM) [2] [1] |
This compound is a topoisomerase I (Top1) poison [2]. It stabilizes the transient Top1-DNA "cleavage complex" (TOP1cc), preventing DNA relegation. When replication forks collide with these stabilized complexes, they cause irreversible double-strand breaks, leading to apoptotic cell death [5] [6].
The diagram below illustrates this core mechanism and the subsequent cellular response to DNA damage.
This compound poisons Topoisomerase I, leading to DNA damage and cell death.
This compound demonstrates potent, nanomolar-level growth inhibition across various human cancer cell lines. The Mean-Graph Midpoint (MGM) for growth inhibition across the NCI-60 panel is 0.079 ± 0.023 μM [2] [4] [1].
| Cell Line | Tumor Type | GI₅₀ (μM) |
|---|---|---|
| HCT-116 [2] | Colon Cancer | < 0.01 |
| DU-145 [2] | Prostate Cancer | < 0.01 |
| MCF-7 [2] | Breast Cancer | 0.01 |
| SF-539 [2] | CNS Cancer | 0.037 |
| OVCAR-3 [2] | Ovarian Cancer | 0.085 |
| Assay/Property | Result / Description |
|---|---|
| Top1 Poisoning | Induces potent DNA cleavage, stabilizing Top1-DNA cleavage complexes [2]. |
| Metabolism | Acts as a substrate for metabolic ketone reductases [2] [4]. |
| Metabolites | Incubation with human liver microsomes produces hydroxylated metabolites that retain high Top1 inhibitory and antiproliferative activity [7]. |
A Phase I study established the safety profile and maximum tolerated dose (MTD) of LMP776 in adults with relapsed solid tumors and lymphomas [8].
| Parameter | Details |
|---|---|
| Clinical Identifier | NCT01051635 [3] [8] |
| Recommended Dosage | 12 mg/m²/day, intravenous (IV), days 1-5 of a 28-day cycle [8] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [8] |
| Objective Response | No objective responses were observed in the Phase I trial [8] |
This protocol is used to determine the antiproliferative activity (GI₅₀) of this compound [2] [4] [1].
This biochemical assay assesses the compound's ability to poison Top1 and stabilize DNA cleavage complexes [5].
The following table summarizes the half-maximal growth inhibitory (GI₅₀) concentrations of Indimitecan against various human cancer cell lines, showcasing its potent and broad-spectrum activity [1].
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| DU-145 | Prostate Carcinoma | < 0.01 |
| HCT-116 | Colorectal Carcinoma | < 0.01 |
| HOP-62 | Non-Small Cell Lung Cancer | < 0.01 |
| MCF7 | Breast Adenocarcinoma | 0.01 |
| SN12C | Renal Cell Carcinoma | < 0.01 |
| UACC-62 | Melanoma | < 0.01 |
| SF-539 | CNS Glioblastoma | 0.037 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.085 |
| NCI-60 Panel (Mean-Graph Midpoint, MGM) | Various | 0.079 ± 0.023 |
This compound exerts its anticancer effects by poisoning topoisomerase I (Top1), a critical enzyme for DNA replication and transcription.
Diagram of this compound's mechanism of action leading to cancer cell death.
The in vitro data robustly supports this compound as a potent Top1 poison. Its progression into clinical trials underscores its promise, while the identified biomarkers offer a pathway for patient stratification in future research.
Indimitecan belongs to the indenoisoquinoline class of Topoisomerase I (TOP1) poisons. It functions by stabilizing the TOP1 cleavage complex (TOP1cc), a transient covalent intermediate between TOP1 and DNA. This action prevents the religation of single-strand DNA breaks, and the subsequent collision of replication forks with these stabilized complexes leads to lethal double-strand breaks, triggering apoptosis in cancer cells [1] [2] [3].
Compared to camptothecin-derived TOP1 inhibitors (like topotecan and irinotecan), this compound offers several potential pharmacological advantages [1] [2]:
The following diagram illustrates the core mechanism by which TOP1 inhibitors, including this compound, cause DNA damage and cell death.
Figure 1: Mechanism of cell death induced by Topoisomerase I inhibitors like this compound.
The table below summarizes key preclinical data for this compound, demonstrating its potent antiproliferative activity across various human cancer cell lines [4].
| Cell Line | Tumor Origin | GI₅₀ / EC₅₀ (μM) |
|---|---|---|
| HCT-116 | Colon | < 0.01 |
| DU-145 | Prostate | < 0.01 |
| MCF7 | Breast | 0.01 |
| SF-539 | CNS (Glioblastoma) | 0.037 |
| OVCAR-3 | Ovarian | 0.085 |
| NCI-60 Panel | Various | Mean Graph Midpoint (MGM): 0.079 ± 0.023 |
Table 1: In vitro antiproliferative activity of this compound (LMP776) against human cancer cell lines. GI₅₀ values represent the drug concentration required for 50% growth inhibition [4].
A major metabolic pathway for this compound involves hydroxylation by human liver microsomes. Synthetic hydroxylated analogues of this compound have been created and evaluated, showing they retain potent TOP1 poisoning and antiproliferative activities [5].
This compound has been evaluated in a Phase 1 clinical trial (NCT01051635) for patients with advanced, refractory solid tumors or lymphomas [6] [1].
This compound was developed to overcome the clinical limitations of camptothecin-based TOP1 inhibitors [1] [2]. Its indenoisoquinoline scaffold provides a distinct drug-DNA-TOP1 ternary complex compared to camptothecins, which is a key factor in its differentiated biological profile, including potentially overcoming resistance [2].
Research has also explored prodrug strategies for this compound (and the related drug Indotecan) to further improve their physicochemical and pharmacokinetic properties, though these compounds have not advanced to clinical trials [3].
Current research on TOP1 inhibitors focuses on identifying predictive biomarkers to guide their use. SLFN11 expression is a key determinant of sensitivity; tumors with high SLFN11 levels are more likely to respond to TOP1 inhibitors [1] [2]. Additionally, homologous recombination deficiency (HRD/BRCAness) creates a synthetic lethal interaction with TOP1 inhibition, suggesting potential for combination therapies with PARP or ATR inhibitors [2].
| Aspect | Details |
|---|---|
| Molecular Target | Topoisomerase I (Top1) poison [1] [2] |
| CAS Number | 915360-05-3 [3] |
| Molecular Formula | C25H21N3O6 [3] |
| Molecular Weight | 459.45 g/mol [3] |
| Mechanism of Action | Inhibits Topoisomerase I, inducing DNA cleavage and preventing DNA religation, leading to DNA damage and cancer cell death [3] [2] |
| In Vitro Potency (GI₅₀) | Mean-graph midpoint (MGM) for growth inhibition: 0.079 ± 0.023 μM across NCI60 cancer cell line panel [3] |
| Metabolite Identification | Two major hydroxylated metabolites identified using human liver microsomes [2] |
While full experimental protocols are not detailed in the available sources, here are the key methodological insights from the research:
The mechanism of this compound as a Topoisomerase I inhibitor can be visualized as follows:
Indimitecan (LMP776) is a small molecule inhibitor that targets DNA topoisomerase I (TOP1) [1] [2]. It is one of several indenoisoquinoline derivatives, including LMP400 (Indotecan) and LMP744, selected by the National Cancer Institute (NCI) for advanced preclinical and clinical development based on their favorable activity and pharmacological properties [3] [4].
Key Advantages over Camptothecins: Compared to camptothecin-derived TOP1 inhibitors like topotecan and irinotecan, this compound and other indenoisoquinolines offer several potential benefits [5] [3]:
This compound functions as a "topoisomerase I poison" by stabilizing the covalent complex between TOP1 and DNA (the TOP1 cleavage complex, or TOP1cc), preventing DNA religation and trapping the enzyme on DNA [6] [3]. When replication forks collide with these trapped TOP1ccs, they are converted into lethal DNA double-strand breaks (DSBs), triggering DNA damage response and ultimately leading to apoptotic cell death [3].
The diagram below illustrates this mechanism and the subsequent cellular fate.
This compound mechanism: stabilizes TOP1-DNA complexes, causing replication-dependent DNA damage and apoptosis.
In Vitro Cytotoxicity this compound demonstrates potent antiproliferative activity across various human cancer cell lines. The table below summarizes its activity in the NCI-60 panel and selected cell lines [2].
| Cell Line / Panel | Assay Metric | Result (Mean ± SD or Range) | Context / Citation |
|---|---|---|---|
| NCI-60 Panel | Mean GI₅₀ (Midpoint Growth Inhibition) | 0.079 ± 0.023 μM | [2] |
| HOP-62 (Lung) | GI₅₀ | < 0.01 μM | [2] |
| HCT-116 (Colon) | GI₅₀ | < 0.01 μM | [2] |
| MCF-7 (Breast) | GI₅₀ | 0.01 μM | [2] |
Pharmacokinetics and Metabolism
Phase I clinical trials have established the safety profile and maximum tolerated dose (MTD) for this compound in patients with advanced solid tumors or lymphomas [3] [4].
| Clinical Trial Parameter | Findings for this compound (LMP776) |
|---|---|
| ClinicalTrials.gov Identifier | NCT01051635 [3] |
| Recommended Phase 2 Dose (MTD) | 12 mg/m²/day [3] [4] |
| Administration Schedule | Intravenous, once daily for 5 days (QDx5) in 28-day cycles [3] [4] |
| Common Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [3] [4] |
| Objective Response Rate | No objective responses were observed in the Phase I trial [3] [4] |
1. Cell Proliferation Assay (NCI-60 Method) [2]
2. TOP1-Mediated DNA Cleavage Assay [6]
3. Pharmacodynamic Biomarker Analysis in Fixed Tissue [7]
SLFN11 (Schlafen family member 11) has emerged as a crucial predictive biomarker for response to DNA-damaging agents, particularly topoisomerase I inhibitors like Indimitecan (LMP776). This whitepaper synthesizes current scientific understanding of the molecular mechanisms, experimental approaches, and clinical implications of SLFN11 in cancer therapeutics. SLFN11 expression sensitizes cancer cells to this compound through replication fork arrest and impairment of DNA damage response, with emerging evidence supporting its role in chromatin remodeling and selective protein translation regulation. Researchers should prioritize SLFN11 status assessment in preclinical models and clinical trial designs to stratify patients most likely to benefit from this compound and related therapeutics.
SLFN11 is a nuclear protein with three distinct structural domains that enable its multifaceted functions in cancer cell response to DNA damage:
N-terminal endonuclease domain (residues 1-353): Features a horseshoe-like conformation with a central channel containing the nuclease active site. This domain exhibits specificity toward type II tRNAs, particularly tRNA-Leu-TAA, cleaving them in a codon-usage-dependent manner to impair protein translation. Critical residues E209 and E214 are essential for catalytic activity, requiring divalent metal ions such as Mn²⁺ for nuclease function [1] [2].
Intermediate linker domain (residues 354-576): Serves as a connector between the endonuclease and helicase domains. This region contains the conserved SWAVDL motif that interacts with the C-terminal helicase domain and facilitates interactions with ribosomal proteins, influencing protein synthesis under stress conditions [2].
C-terminal helicase domain (residues 577-901): Structurally homologous to superfamily I (SF1) DNA/RNA helicases, containing Walker A and B motifs essential for ATPase activity. Although this domain is autoinhibited under normal conditions, it plays a critical role in replication fork binding and degradation. Key regulatory sites include S753, whose dephosphorylation triggers dimerization and activation, and K652, which directly binds single-stranded DNA [1] [2].
SLFN11 functions as a homodimer with two primary interfaces between the N-lobes of the helicase domains and endonuclease domains, respectively. This dimerization is essential for proper tRNA cleavage activity and stable binding to ssDNA at stalled replication forks [2].
SLFN11 expression and activity are regulated through multiple mechanisms:
Epigenetic regulation: SLFN11 expression is frequently silenced in cancer cells through promoter hypermethylation, contributing to therapeutic resistance. This reversible silencing presents opportunities for epigenetic therapies to restore SLFN11 expression [3].
Post-translational modifications: Phosphorylation at S753 acts as a conformational switch regulating SLFN11 dimerization and nucleic acid binding. Dephosphorylation by protein phosphatase 1 catalytic subunit γ (PPP1CC) promotes dimer formation and activation. Additionally, phosphorylation at S219 and T230 in the N-terminal domain regulates tRNA recognition and ribonuclease activity [1].
Transcriptional regulation: As an interferon-stimulated gene, SLFN11 expression can be induced by interferon signaling, connecting DNA damage response with immune activation pathways [2].
Table 1: SLFN11 as a Predictive Biomarker Across Cancer Types
| Cancer Type | Therapeutic Agent | Response Correlation | Study Type | Reference |
|---|---|---|---|---|
| Small Cell Lung Cancer | DNA-damaging agents (including Topo I inhibitors) | High SLFN11 expression predicts sensitivity | Preclinical/Clinical | [3] |
| Triple-Negative Breast Cancer | Irinotecan, this compound | BRCAness + high SLFN11 + RB1 loss predict highest sensitivity | PDX study (n=40) | [4] |
| Ovarian Cancer | PARP inhibitors, Platinum agents | SLFN11 expression correlates with improved response | Multiple studies | [1] |
| Hepatocellular Carcinoma | Multiple DNA-targeting agents | Low SLFN11 associated with poor prognosis | Retrospective cohort | [5] |
| Diverse Cancers (34 cell lines) | This compound, Indotecan | SLFN11 presence essential for response | NCI-60 cell line screen | [6] [7] |
Extensive evidence demonstrates that SLFN11 expression strongly correlates with sensitivity to this compound and other DNA-damaging agents across diverse cancer types. In a comprehensive study of triple-negative breast cancer patient-derived xenografts (PDXs), the combination of BRCAness, high SLFN11 expression, and RB1 loss identified tumors with exceptional sensitivity to topoisomerase I inhibitors, including this compound [4]. This triple biomarker signature achieved statistically significant prediction accuracy (p=0.005, Fisher's exact test), highlighting the importance of composite biomarker approaches.
The NCI-60 cancer cell line screening data revealed that SLFN11 expression is the most significant genomic determinant of sensitivity to indenoisoquinoline compounds, with SLFN11-positive cells showing 10- to 100-fold higher sensitivity than SLFN11-deficient cells [7]. This correlation extends beyond cell lines to clinical specimens, with SLFN11 expression predicting improved survival in multiple cancer types treated with DNA-damaging agents.
Table 2: SLFN11-Mediated Response Metrics to this compound and Related Agents
| Parameter | SLFN11-Positive Cells | SLFN11-Negative/KO Cells | Experimental Context |
|---|---|---|---|
| Viability after CPT | ~20% viability | ~80% viability | CCRF-CEM cells, 3 days [7] |
| Tumor Growth Inhibition | Significant reduction (p<0.01) | Minimal effect | TNBC PDX models [4] |
| Apoptosis Induction | Robust caspase activation | Attenuated response | Multiple cancer cell lines [6] |
| Replication Fork Arrest | Immediate and sustained | Transient arrest | DNA fiber assays [2] |
| Chromatin Accessibility | Significantly increased | No change | ATAC-seq after treatment [7] |
The quantitative impact of SLFN11 status on this compound response is substantial and consistent across model systems. In SLFN11-positive cells, this compound treatment triggers irreversible replication fork arrest, leading to double-strand break accumulation, and robust apoptosis activation. In contrast, SLFN11-deficient cells demonstrate transient cell cycle arrest with eventual recovery and minimal cell death [6] [2] [7].
SLFN11 executes a multi-faceted response to replication stress induced by this compound:
Figure 1: SLFN11-mediated cellular response to this compound-induced replication stress.
Upon this compound treatment, which stabilizes topoisomerase I-DNA cleavage complexes (TOP1cc), SLFN11 is rapidly recruited to replication forks through direct interaction with RPA-coated single-stranded DNA. This recruitment requires the Walker B motif (E669) and DNA-binding site (K652) in the C-terminal domain [6] [1]. Once bound to stressed replication forks, SLFN11 undergoes dimerization facilitated by S753 dephosphorylation, enabling it to block replication progression through its putative ATPase activity. This irreversible fork arrest prevents bypass of DNA lesions and converts transient topoisomerase I-mediated DNA damage into lethal double-strand breaks [2] [7].
Recent research has revealed a second mechanism through which SLFN11 sensitizes cells to this compound:
Figure 2: SLFN11-mediated translation regulation mechanisms promoting apoptosis.
In response to replication stress, SLFN11 inhibits rRNA synthesis and processing, leading to ribosome biogenesis impairment. This suppresses overall translation and preferentially depletes short-lived proteins, with the anti-apoptotic protein MCL1 being particularly affected. MCL1 reduction activates TP53-independent apoptosis, creating a vulnerable point in cancer cells. This mechanism operates in parallel with direct replication fork arrest and explains the particular potency of SLFN11 in promoting cell death following this compound treatment [6].
Concurrently, SLFN11's endonuclease activity selectively cleaves type II tRNAs, especially tRNA-Leu-TAA, which are enriched in transcripts of DNA damage response genes such as ATR and ATM. This codon-usage-based translation inhibition further compromises the cell's ability to manage replication stress, creating a synthetic lethal scenario when combined with this compound treatment [1] [2].
Beyond its direct roles in replication and translation control, SLFN11 also functions as a chromatin accessibility regulator. In response to replication stress induced by this compound or other DNA-damaging agents, SLFN11 increases chromatin accessibility genome-wide, with the most pronounced effects at active promoters. This chromatin remodeling requires SLFN11's putative ATPase and helicase activities and leads to selective activation of immediate early genes (IEGs) including JUN, FOS, EGR1, NFKB2, and ATF3, along with cell cycle arrest genes CDKN1A (p21) and GADD45. This novel function connects DNA damage response with broader transcriptional reprogramming and potentially with innate immune activation [7].
Protocol 1: SLFN11 Expression Analysis by Immunohistochemistry
Protocol 2: SLFN11 mRNA Quantification by qRT-PCR
Protocol 3: DNA Fiber Assay for Replication Fork Progression
Protocol 4: Clonogenic Survival Assay
The strong predictive value of SLFN11 supports its integration into biomarker-guided clinical development of this compound:
For tumors with low or absent SLFN11 expression, several strategies may restore sensitivity:
SLFN11 represents a robust predictive biomarker for this compound response through its multifaceted roles in replication fork arrest, ribosome biogenesis impairment, and chromatin remodeling. Researchers should incorporate SLFN11 assessment into standard preclinical evaluation pipelines for DNA-targeting agents, while clinical development programs should consider SLFN11 status for patient stratification.
Key areas for future investigation include:
The activity of indimitecan is confirmed through specific biochemical and cellular assays. The key methodologies are summarized below.
| Assay Type | Key Readout / Parameter | Description & Application |
|---|
| Top1-Mediated DNA Cleavage Assay [1] | • DNA Substrate: 32P 3'-end-labeled 117-base pair DNA fragment. • Electrophoresis: Denaturing 20% Polyacrylamide Gel Electrophoresis (PAGE). • Scoring: Visual inspection of gel band number and intensity. | This core biochemical assay directly demonstrates the drug's ability to poison Top1. The intensity of DNA cleavage bands indicates the potency of Top1 inhibition [1]. | | Cytotoxicity (Antiproliferative) Assay [1] [2] | • Cell Models: NCI-60 panel of human cancer cell lines. • Key Metric: GI50 (concentration for 50% growth inhibition). | Many indenoisoquinolines show GI50 values in the nanomolar range (below 10 nM), confirming potent, mechanism-based cell killing [1]. | | Pharmacodynamic Biomarker Detection [3] | • Key Marker: Phosphorylated histone H2AX (γ-H2AX). • Other Markers: RAD51, pNBS1, pKAP1, cleaved caspase-3 [4]. | γ-H2AX is a sensitive marker for DNA double-strand breaks. Its rapid and sustained increase in treated cells or tumor biopsies serves as a functional indicator of drug activity and target engagement [4] [3]. |
The DNA damage induced by this compound triggers a complex cellular response. The following diagram illustrates the key signaling pathway from initial DNA damage to cell death.
This compound has been evaluated in clinical trials as a potential anticancer agent.
This compound and the indenoisoquinoline class were developed to overcome the limitations of camptothecin-based Top1 inhibitors (like topotecan and irinotecan) [1] [3].
Indimitecan is a synthetic small molecule topoisomerase I (TOP1) inhibitor, developed as a non-camptothecin alternative [1] [2].
| Property | Details |
|---|---|
| Drug Type | Small molecule [3] |
| Synonyms | LMP776, NSC 725776, Imidotecan [3] |
| Mechanism of Action | Topoisomerase I (TOP1) poison [3] [1] |
| Highest Phase | Phase I [3] |
| Active Indications | Relapsed Solid Tumors, Lymphoma (under investigation) [3] |
The table below summarizes the available pharmacokinetic and safety data from a Phase I clinical trial. The Maximum Tolerated Dose (MTD) was established at 12 mg/m²/day on a schedule of intravenous infusion over 1 hour for 5 consecutive days, in 28-day cycles [1].
| Parameter | Findings/Value |
|---|---|
| Recommended Dosage | 12 mg/m²/day (IV over 1 hour, Days 1-5 of a 28-day cycle) [1] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [1] |
| Common Adverse Events | Anemia, thrombocytopenia, lymphopenia, neutropenia [3] [1] |
| Objective Response Rate | 0% (No objective responses were observed in the Phase I trial) [1] |
| Analytical Method | Validated LC-MS or LC-MS/MS [1] |
A notable finding from the covariate analysis in population PK models for the related compound Indotecan was that body size metrics (body weight and body surface area) accounted for a significant portion of the inter-individual variability in volume of distribution and clearance [4]. This supports the rationale for fixed dosing in future clinical development of these agents [4].
This compound is a "TOP1 poison" that stabilizes the topoisomerase I cleavage complex (TOP1cc), preventing DNA re-ligation and causing replication fork collision, resulting in lethal double-strand DNA breaks [1] [2].
Key advantages over camptothecin-based TOP1 inhibitors include:
Here are the key experimental methodologies used in this compound research:
This compound represents a rational evolution in TOP1-targeted therapy with a potentially improved pharmacological profile. Its clinical development underscores the challenges of achieving a therapeutic window with this mechanism. Future research may focus on identifying predictive biomarkers for patient selection and exploring combination therapies.
The following table summarizes the essential quantitative data from the phase I clinical trial of LMP776 (Indimitecan) in humans [1]:
| Parameter | Details / Value |
|---|---|
| ClinicalTrials.gov ID | NCT01051635 |
| Patient Population | Adults with advanced, refractory solid tumors or lymphomas (n=34) |
| Administration | Intravenous, 1-hour infusion |
| Dosing Schedule | Once daily for 5 days (QDx5), in 28-day cycles |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day |
| Common DLTs | Hypercalcemia, anemia, hyponatremia |
| Objective Response Rate | 0% (No objective responses were observed in this trial) |
For a comprehensive view, here are the methodologies used in the clinical trial to evaluate LMP776's activity and safety [1]:
Based on the clinical data, the following diagram illustrates the mechanism of Topoisomerase I (TOP1) inhibitors like this compound and the subsequent cellular DNA damage response that was measured in related studies [1].
Since the original mouse model data is not available in the searched literature, here are suggestions for planning your experiments:
This compound (LMP776) represents a promising indenoisoquinoline-class topoisomerase I (Top1) poison currently under investigation as an experimental cancer treatment. Unlike traditional camptothecin-derived chemotherapeutic agents, indenoisoquinolines offer enhanced chemical stability and are not substrates for common multi-drug resistance efflux pumps, potentially overcoming significant limitations of existing Top1-targeting therapies [1] [2]. The compound exerts its antiproliferative effects by stabilizing Top1-DNA cleavage complexes, leading to replication fork arrest and double-strand DNA breaks during S-phase, ultimately triggering apoptotic cell death [1].
The evaluation of this compound's effects on cell proliferation requires careful assay selection and optimization to accurately capture its mechanism-specific cytotoxicity. As a Top1 poison, this compound demonstrates cell cycle-dependent activity, with peak efficacy during DNA synthesis and G2 phases [3]. This application note provides detailed protocols for assessing this compound's antiproliferative effects across various experimental contexts, from basic cytotoxicity screening to mechanistic resistance studies. These standardized methodologies enable robust quantification of drug potency, facilitate cross-study comparisons, and support the ongoing development of this promising therapeutic agent [1] [2].
This compound specifically targets DNA topoisomerase I (Top1), a nuclear enzyme essential for DNA unwinding during replication and transcription. The drug's mechanism involves stabilizing the covalent Top1-DNA complex after DNA strand cleavage, preventing religation and resulting in the accumulation of protein-linked DNA single-strand breaks [2]. When replication forks collide with these stabilized complexes, they convert to highly cytotoxic double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death [2].
The following diagram illustrates the key mechanistic events in this compound-induced Top1 inhibition and the subsequent cellular responses:
Figure 1: Molecular mechanism of this compound-induced Top1 inhibition and cellular consequences. The diagram illustrates how this compound stabilizes the Top1-DNA cleavage complex, preventing DNA religation and leading to replication fork collision. This initiates DNA damage response pathways that ultimately result in either cell cycle arrest or apoptotic cell death, alongside potential resistance mechanisms that can develop in cancer cells.
The potency of Top1 poisons like this compound is influenced by cellular Top1 expression levels, proliferation rate, and cell cycle distribution [3]. Actively proliferating cells show significantly greater sensitivity to Top1-targeting agents, with peak sensitivity observed during S and G2 phases, coinciding with maximal Top1 expression and activity [3]. This cell cycle-dependent activity pattern underscores the importance of considering proliferation status when designing experiments and interpreting results from this compound treatment studies.
Selecting appropriate cell proliferation assays for evaluating this compound requires careful consideration of experimental objectives, available instrumentation, and specific research questions. Different assay classes provide complementary information about the drug's effects on cancer cells, each with distinct advantages and limitations. The four primary categories of proliferation assays measure: (1) DNA synthesis rates, (2) metabolic activity, (3) ATP concentration, and (4) cell proliferation-associated protein markers [4].
The following table summarizes the key characteristics of major proliferation assay types applicable to this compound studies:
Table 1: Comparison of Cell Proliferation Assays for this compound Testing
| Assay Type | Specific Examples | Key Advantages | Potential Limitations | Optimal Use Cases |
|---|---|---|---|---|
| DNA Synthesis | BrdU, EdU, Bucculite XdU | Direct S-phase measurement, cell cycle information | Requires DNA denaturation (BrdU), cell fixation | Mechanism studies, cell cycle analysis |
| Metabolic Activity | MTT, WST-1, Resazurin | Homogeneous format, high throughput | Indirect proliferation measure, metabolic confounders | High-throughput screening, cytotoxicity |
| Dye Dilution | CFSE, CytoTell | Long-term tracking, multiple generations | dye toxicity (CFSE), signal dilution | Proliferation kinetics, immune cell studies |
| Protease Activity | GF-AFC/AAF-R110 | Viable/dead cell discrimination, real-time monitoring | Enzyme activity variability | Viability assessment, real-time monitoring |
For DNA synthesis assays, the Bucculite XdU system offers significant advantages over traditional BrdU methods by eliminating the need for antibody detection and DNA denaturation, thereby preserving cellular morphology and antigen-binding sites for multiplexed analysis [4]. Metabolic assays like WST-1 provide excellent sensitivity and linearity up to ~10⁶ cells per well, with the reduced formazan product being directly soluble in culture medium without additional solubilization steps [5]. For longitudinal tracking of proliferation kinetics across multiple cell divisions, dye dilution assays using fluorescent indicators like CytoTell enable monitoring of up to 8-10 successive generations through flow cytometric analysis of dye distribution in daughter cells [4].
When investigating resistance mechanisms, combination approaches often yield the most comprehensive insights. For example, studies of SN-38 (irinotecan metabolite) resistant colon cancer cell lines employed MTT cytotoxicity assays alongside TOP1 gene sequencing, FISH analysis, and Top1 enzymatic activity assessments to comprehensively characterize resistance patterns [2]. This integrated approach identified novel TOP1 mutations (R364K and G717R) near the drug binding site that conferred cross-resistance to indenoisoquinolines like this compound, highlighting the importance of multimodal assessment when studying drug resistance [2].
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay provides a robust method for quantifying S-phase fraction in this compound-treated cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. Unlike traditional BrdU assays, EdU detection requires no DNA denaturation and preserves epitopes for simultaneous immunophenotyping, making it ideal for mechanistic studies of Top1 inhibition [4].
Cell seeding and treatment: Seed cells in 96-well plates at optimized density (typically 4-8 × 10³ cells/well for most cancer lines). After 24-hour attachment, add this compound across desired concentration range (e.g., 1 nM-100 μM) with appropriate controls.
EdU labeling: At appropriate timepoints (typically 24-72 hours), add EdU working solution (10 μM final concentration) directly to culture medium. Incubate for 2 hours at 37°C to allow incorporation during DNA synthesis.
Cell fixation: Remove medium and fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
Click reaction: Prepare Click reaction mixture containing:
Incubate fixed cells with reaction mixture for 30 minutes at room temperature, protected from light.
Counterstaining and analysis: Wash cells twice with PBS and counterstain with Hoechst 33342 (1 μg/mL) for total DNA content. Image using fluorescence microscopy or high-content imaging system. Quantify EdU-positive (proliferating) nuclei as percentage of total nuclei.
The following workflow diagram illustrates the key steps in the EdU assay procedure:
Figure 2: Experimental workflow for EdU click chemistry assay to assess DNA synthesis in this compound-treated cells. The procedure involves cell seeding and drug treatment, followed by EdU pulse-labeling, fixation, click chemistry reaction with fluorescent azide, nuclear counterstaining, and finally quantitative image analysis to determine S-phase fraction.
The WST-1 assay provides a sensitive, non-radioactive method for quantifying viable cell number based on mitochondrial dehydrogenase activity. The homogeneous format enables high-throughput screening of this compound cytotoxicity across concentration ranges and timepoints [5].
Cell seeding and drug treatment:
WST-1 incubation:
Absorbance measurement:
Data analysis:
Dye dilution assays utilizing fluorescent cell tracking dyes like CytoTell enable longitudinal monitoring of proliferation kinetics in this compound-treated cells by flow cytometry. As cells divide, the fluorescent dye is distributed equally between daughter cells, resulting in sequential halving of fluorescence intensity with each generation [4].
Cell labeling:
Drug treatment and culture:
Flow cytometric analysis:
Data interpretation:
Understanding resistance to this compound requires a multifaceted approach characterizing TOP1 gene status, enzyme expression, and functional activity. The following integrated protocol enables comprehensive resistance profiling in cultured cell lines [2].
Gene copy number assessment:
TOP1 mutation screening:
mRNA quantification:
Protein expression assessment:
Top1 enzymatic activity:
Top1-DNA cleavage complex formation:
Robust data analysis begins with appropriate normalization strategies to account for experimental variability. For proliferation assays, common approaches include:
For dose-response analyses, fit data using four-parameter logistic model to derive IC₅₀ values (half-maximal inhibitory concentration), Hill slope (indicating cooperativity), and efficacy (maximal response). Compare this compound potency across cell lines with different genetic backgrounds or resistance profiles to identify potential biomarkers of response.
Confirming Top1-mediated cytotoxicity requires demonstration of specific drug-target engagement. Key validation approaches include:
Table 2: Troubleshooting Guide for this compound Proliferation Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor assay window | Incorrect cell density, insufficient drug exposure | Optimize seeding density, extend treatment duration |
| High variability | Edge effects, inconsistent cell preparation | Use intermediate wells, standardize cell passage |
| Atypical dose-response | Solubility issues, compound degradation | Use fresh DMSO stocks, verify solubility limits |
| Inconsistent EdU labeling | Suboptimal pulse duration, impaired S-phase | Validate EdU concentration, check cell cycle profile |
| Dye cytotoxicity | Excessive labeling concentration | Titrate dye concentration, compare labeling methods |
Indimitecan (also known as LMP776 or NSC 725776) is a synthetic indenoisoquinoline topoisomerase I (Top1) inhibitor with potent anticancer activity. It stabilizes the Top1-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis, especially in replicating cancer cells [1] [2]. Its molecular formula is C₂₅H₂₁N₃O₆, with a molecular weight of 459.45 g/mol and a CAS Registry Number of 915360-05-3 [3] [4].
This compound has limited aqueous solubility, which can be a constraint in biological assays. The following table summarizes the key solubility data and preparation methods.
Table 1: Solubility and Formulation Data for this compound
| Parameter | Specification | Notes / Protocol |
|---|---|---|
| Appearance | Solid (brown to black) | As supplied [3]. |
| Recommended Solvent | DMSO [3] | |
| Stock Concentration in DMSO | 8.33 mg/mL (18.13 mM) [3] |
| Preparation Protocol | 1. Dissolve powder in DMSO. 2. Use ultrasonication and warming. 3. Adjust pH to 3 with HCl. 4. Heat to 60°C to ensure complete dissolution. 5. Use newly opened DMSO to avoid water contamination. | Hygroscopic DMSO significantly impacts solubility. The heating and pH adjustment are critical steps [3]. | | Storage of Stock Solution | -80°C (6 months); -20°C (1 month) [3] | Aliquot to avoid repeated freeze-thaw cycles. |
Proper storage is critical for maintaining the stability and efficacy of this compound.
Table 2: Storage and Stability Guidelines
| Form | Long-Term Storage | Stability Duration | Handling |
|---|---|---|---|
| Powder | -20°C or -80°C in a tightly sealed container [3] [4]. | 3 years at -20°C; 2 years at 4°C [3]. | Keep in a cool, well-ventilated area away from direct sunlight and ignition sources [4]. |
| Solution (DMSO) | -80°C (preferred) or -20°C [3]. | 6 months at -80°C; 1 month at -20°C [3]. | Aliquot to minimize freeze-thaw cycles and prevent inactivation. |
This compound requires careful handling as it is classified as Acutely Toxic (Oral, Category 4) and Very Toxic to Aquatic Life [4].
This protocol is adapted from the NCI-60 screening method used to establish this compound's potency [3].
Workflow: Cell Proliferation Assay
Detailed Procedure:
This assay directly evaluates the compound's ability to poison Top1 [2].
Workflow: Top1 DNA Cleavage Assay
Detailed Procedure:
Table 3: Antiproliferative Activity (GI₅₀) of this compound in Human Cancer Cell Lines [3]
| Cell Line | Tissue Origin | GI₅₀ (µM) |
|---|---|---|
| HCT-116 | Colon | < 0.01 |
| MCF-7 | Breast | 0.01 |
| SF-539 | CNS (Glioblastoma) | 0.037 |
| OVCAR-3 | Ovarian | 0.085 |
| DU-145 | Prostate | < 0.01 |
| HOP-62 | Lung (Non-Small Cell) | < 0.01 |
| Mean-Graph Midpoint (MGM) | NCI-60 Panel | 0.079 ± 0.023 |
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Old/wet DMSO; Incorrect preparation. | Use newly opened DMSO. Follow the protocol: warm, sonicate, adjust pH to 3 with HCl [3]. |
| Precipitation in assay buffer | Dilution of DMSO stock into aqueous buffer. | Dilute stock solution slowly into the well with vigorous mixing. Ensure the final DMSO concentration is ≤0.5%. |
| High background in SRB assay | Inadequate washing. | Ensure five washes with 1% acetic acid after staining to remove unbound dye completely. |
| Weak cleavage signal in Top1 assay | Low compound potency or enzyme activity. | Include a positive control (e.g., camptothecin). Check enzyme activity and ensure fresh reagents are used. |
This protocol, adapted from established methodologies, uses uniquely 3′-radiolabeled DNA substrates and denaturing polyacrylamide gel electrophoresis (PAGE) to provide evidence for a compound's ability to stabilize the TOP1-DNA cleavage complex [1]. The entire procedure can be completed in approximately two days.
The diagram below outlines the key stages of the protocol for identifying TOP1 inhibitors.
Materials Required
Methodology
Form TOP1-DNA Cleavage Complexes
Digest Protein and Denature DNA
Resolve and Visualize Cleavage Products
A successful TOP1 poison will show a characteristic "cleavage fingerprint"—a distinct pattern of DNA bands not present in the vehicle control. This pattern differs between drug classes (e.g., camptothecins vs. indenoisoquinolines), providing a signature for the compound's mechanism [1].
| Analysis Parameter | Description & Significance |
|---|---|
| Cleavage Fingerprint | The unique pattern of DNA bands indicates the specific genomic sequences where the drug stabilizes the TOP1 complex. Compare to known standards [1]. |
| Cleavage Intensity | The band intensity correlates with the amount of stabilized cleavage complexes. Can be quantified to determine drug potency. |
| Reversibility Assay | A variation can determine if the inhibitor blocks the forward cleavage or religation reaction by measuring the dissociation of cleavage complexes after dilution [1]. |
While precise concentrations for in vitro assays are not public, the following context is known about this compound and its class:
The core clinical administration schedule for Indimitecan, established in a first-in-human phase 1 study, is summarized in the following table.
| Parameter | Specification |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 12 mg/m²/day [1] |
| Route of Administration | Intravenous (IV) infusion via a central line [1] |
| Infusion Duration | 1 hour [1] |
| Treatment Schedule | Once daily for 5 consecutive days (QDx5) [1] |
| Cycle Duration | 28 days [1] |
A detailed protocol for assessing the pharmacokinetic profile of this compound was established. The following workflow outlines the blood collection and analysis process.
A key exploratory objective in later studies was to measure drug-induced target engagement and DNA damage in tumor tissue. A highly specific immunofluorescence assay was developed to distinguish between general DNA damage and apoptotic cell death, which is crucial for understanding the mechanism of action of cytotoxic agents like this compound [2].
Core Principle: The assay simultaneously detects two markers:
Procedure for Distinguishing Apoptosis from Direct DNA Damage:
Understanding the metabolic pathway of this compound is critical for drug development. The following protocol is used to identify its major metabolites.
The primary metabolites of this compound are isomerically hydroxylated derivatives. These synthetic metabolites are also valuable for structure-activity relationship (SAR) studies, as they often retain topoisomerase I poisoning and anti-proliferative activity [3].
The following table summarizes the main safety and preliminary efficacy findings from the phase 1 study of this compound, which are essential for informing future research protocols [1].
| Category | Observation |
|---|---|
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, and hyponatremia [1] |
| Objective Response Rate (ORR) | 0% (No objective responses were observed in the phase 1 trial) [1] |
| Noted Chemical Advantage | Indenoisoquinolines like this compound have greater chemical stability than camptothecin-derived TOP1 inhibitors due to the replacement of the labile α-hydroxylactone E-ring [1] |
When planning your experiments, please consider that the provided protocols are from early-phase human trials and specific in vitro models. You may need to adapt dosages, timing, and analytical methods for your specific preclinical models or research objectives.
The following tables summarize the core characteristics and quantitative findings from the clinical evaluation of Indimitecan.
Table 1: this compound (LMP776) Core Profile
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Synonyms | LMP776, Imidotecan [1] |
| Primary Target | Topoisomerase I (TOP1) inhibitor [2] [3] |
| Mechanism of Action | Traps topoisomerase I cleavage complexes (TOP1ccs), leading to replication fork collisions and DNA double-strand breaks [2] [4] |
| Highest Phase | Phase 1 [2] [1] |
| Chemical Formula | C({25})H({21})N({3})O({6}) [1] [3] |
Table 2: Key Data from Phase 1 Clinical Trial (NCT01051635)
| Parameter | Finding |
|---|---|
| Patient Population | Adults with advanced, refractory solid tumors or lymphomas (n=34 for LMP776) [2] |
| Administration | Intravenous, 1-hour infusion, daily for 5 days (QDx5) in 28-day cycles [2] |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day [2] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [2] |
| Common Adverse Events | Anemia (15%), thrombocytopenia (15%), lymphopenia (15%), neutropenia (9%) [1] |
| Objective Response Rate | No objective responses were observed in the LMP776 cohort [2] |
Table 3: Preclinical In Vitro Antiproliferative Activity (GI₅₀) Data from the NCI-60 cancer cell line screen demonstrates this compound's potent, nanomolar-level activity across various cancer types [3].
| Cancer Cell Line | Type | GI₅₀ (μM) |
|---|---|---|
| DU-145 | Prostate Cancer | < 0.01 [3] |
| HCT-116 | Colorectal Cancer | < 0.01 [3] |
| MCF7 | Breast Cancer | 0.01 [3] |
| HOP-62 | Non-Small Cell Lung Cancer | < 0.01 [3] |
| OVCAR-3 | Ovarian Cancer | 0.085 [3] |
| SF-539 | CNS Cancer (Glioblastoma) | 0.037 [3] |
| Mean-Graph Midpoint (MGM) | All NCI-60 Cell Lines | 0.079 ± 0.023 [3] |
Indenoisoquinolines like this compound are designed to overcome limitations of camptothecin-derived TOP1 inhibitors (e.g., topotecan, irinotecan), such as chemical instability and drug efflux [2] [4]. They induce more persistent TOP1ccs and have a longer plasma half-life [2] [4].
Preclinical evidence identifies two key biomarkers for predicting sensitivity to this compound:
The diagram below integrates these elements into the drug's mechanism of action.
Here are detailed methodologies for key experiments used in this compound research.
This assay directly measures the compound's ability to inhibit TOP1 enzyme activity.
This protocol determines the antiproliferative activity (GI₅₀) of this compound against cancer cell lines.
This protocol outlines the analysis of target engagement and DNA damage response in patient tumor samples.
The following diagram outlines a logical workflow for a preclinical research project investigating this compound.
This compound (LMP776) is a novel indenoisoquinoline topoisomerase I inhibitor that has completed Phase I clinical trials and is positioned for advanced clinical development. This synthetic non-camptothecin Top1 poison represents a promising chemotherapeutic class with several advantages over traditional camptothecin derivatives, including greater chemical stability and different DNA cleavage site specificity that may provide a broader antitumor spectrum [1]. As of the available literature, this compound along with its analog indotecan (LMP400) have entered Phase I clinical trials at the National Cancer Institute, with definitive plans being formulated to commence Phase II clinical trials for cancer patients [1].
The clinical development of this compound occurs alongside ongoing research into its mechanism of action, metabolism, and potential prodrug strategies. Recent metabolism studies have revealed biologically active hydroxylated metabolites that have inspired the development of prodrug formulations to enhance absorption and bioavailability [1]. The indenoisoquinoline class demonstrates reduced susceptibility to common resistance mechanisms that limit camptothecin efficacy, including Top1 resistance mutations (R364H and N722S) and drug efflux pumps (ABCG2 and MXR) [1]. These properties make this compound a compelling candidate for further clinical investigation, particularly in cancers that have developed resistance to existing Top1 inhibitors.
This compound functions as a topoisomerase I poison by stabilizing the covalent complex between Top1 and DNA, effectively preventing DNA religation and converting single-strand breaks into double-strand breaks when replication forks collide with the cleavage complex [1]. Unlike camptothecin derivatives, indenoisoquinolines like this compound induce different DNA cleavage patterns and form more stable ternary complexes with Top1 and DNA, which may contribute to their distinct antitumor properties and potentially overcome limitations associated with camptothecin resistance [1].
The molecular interactions of this compound with the Top1-DNA complex involve specific intercalation and positioning within the DNA cleavage site, where the drug molecule interferes with the religation step of the Top1 catalytic cycle. This mechanism results in the persistent stabilization of cleavage complexes, leading to replication fork collapse and the generation of lethal DNA double-strand breaks during S-phase [1]. The detailed molecular mechanism is visualized in Figure 1, which illustrates the complete process from drug exposure to cell death.
This compound demonstrates potent antiproliferative activity across various human cancer cell lines, with studies showing GI50 values below 10 nanomolar in many cases [1]. The compound exhibits a favorable resistance profile, maintaining activity against cancer cells with mutations that confer resistance to camptothecin derivatives, as well as those expressing ABC drug efflux transporters [1]. This characteristic is particularly valuable for treating malignancies that have developed resistance to existing Top1 inhibitors.
Recent investigations into metabolites and analogs have revealed that hydroxylated derivatives of this compound retain significant Top1 inhibitory activity and cytotoxicity, providing opportunities for prodrug development to enhance pharmaceutical properties [1]. These metabolites occur naturally through hepatic metabolism and can also be synthesized as reference compounds for pharmacological studies. The structure-activity relationships indicate that strategic placement of hydroxyl groups and subsequent esterification can modulate both Top1 poisoning activity and cellular permeability, enabling the optimization of therapeutic efficacy.
Table 1: Cytotoxicity Profile of this compound and Related Compounds
| Compound | Average GI50 (μM)* | Top1 Inhibitory Activity | Cellular Penetration | Resistance Factors |
|---|---|---|---|---|
| This compound (LMP776) | <0.01 in many cell lines | ++++ | Moderate | Low (less affected by Top1 mutations and efflux pumps) |
| Indotecan (LMP400) | 4.64 | ++++ | Limited | Low |
| 2-OH Indenoisoquinoline | 0.412 | ++(+) | Good | Not reported |
| 3-OH Metabolite | 0.076 | ++++ | Excellent | Not reported |
| Topotecan | Variable | ++++ | Good | High (affected by Top1 mutations and efflux pumps) |
*GI50 values represent concentration required for 50% growth inhibition across multiple human cancer cell lines. Top1 inhibitory activity scored from + (weak) to ++++ (potent) relative to reference compounds [1].
A critical component of this compound clinical development is the implementation of robust pharmacodynamic biomarkers to measure target engagement and biological activity in clinical specimens. Researchers have developed a sophisticated immunofluorescence assay that distinguishes between apoptosis-associated DNA double-strand breaks and direct drug-induced DNA damage by measuring co-expression of γH2AX and membrane blebbing-associated cleaved caspase-3 (CC3) [2]. This assay provides mechanistic specificity by differentiating γH2AX signals arising from apoptotic DNA fragmentation versus those resulting directly from drug mechanism of action.
The clinical utility of this pharmacodynamic assay has been demonstrated in canine lymphoma trials investigating indenoisoquinoline topoisomerase I inhibitors, where γH2AX/CC3 colocalization analysis revealed apoptosis induction consistent with pathologist-assessed apoptosis and reduction of tumor volume [2]. This validated method is ready for implementation in human clinical trials to elucidate the mechanism of action of this compound and combination regimens, providing critical data on whether the agent is inflicting DNA damage, apoptotic cell death, or both in tumor cells.
The multiplex immunofluorescence approach enables quantitative assessment of pharmacodynamic responses in formalin-fixed, paraffin-embedded tumor tissue, making it particularly suitable for clinical trial applications where tissue preservation and processing follow standard pathological protocols. The assay workflow, illustrated in Figure 2, involves simultaneous detection of γH2AX foci (marking DNA double-strand breaks) and CC3 aggregates associated with membrane blebbing (marking apoptotic cells), allowing researchers to classify tumor cells into distinct categories based on drug mechanism of action.
This precision pharmacodynamic strategy provides significant advantages over single-marker approaches, as γH2AX formation occurs in multiple contexts including DNA repair, direct DNA damage, and apoptosis. By incorporating the specific morphological pattern of CC3 distribution associated with membrane blebbing, the assay achieves high specificity for identifying apoptotic cells, reducing background signal commonly encountered with total CC3 intensity measurements alone [2]. This enhanced specificity is crucial for accurate interpretation of this compound's mechanism of action in clinical trials.
Contemporary clinical trial design for innovative agents like this compound increasingly incorporates complex trial elements such as adaptive design and Bayesian analysis to enhance efficiency and success probability. The year 2025 continues to see growth in adaptive methodologies at each stage of the clinical trial process, allowing for modifications based on accumulating data while maintaining trial integrity and validity [3]. These approaches are particularly valuable in early-phase oncology trials where patient populations may be heterogeneous and optimal dosing regimens require refinement during the trial.
Bayesian statistical methods, while widely used in early-phase trials, are becoming more common in Phase III confirmatory trials through regulatory guidance such as the FDA's upcoming draft guidance on Bayesian Clinical Trials [3]. For this compound development, these approaches could enable more efficient dose optimization, better patient selection, and more informative go/no-go decisions throughout the development pathway. The integration of real-world evidence can further supplement clinical trial data, providing insights into long-term safety and effectiveness across more diverse patient demographics [4].
Decentralized clinical trial models represent another significant trend, with evidence showing potential to reduce recruitment timelines by up to 40% and significantly improve retention rates [4]. These approaches are particularly valuable for this compound trials targeting specific cancer populations that may be geographically dispersed. The integration of digital biomarkers from wearables and other devices enables continuous, objective measurement of physiological parameters with minimal patient burden, providing complementary data to traditional efficacy endpoints [4].
Table 2: Modern Clinical Trial Design Strategies for this compound Development
| Design Element | Application in this compound Trials | Benefits | Implementation Considerations |
|---|---|---|---|
| Adaptive Dose-Finding | Phase I trials with real-time dose optimization based on pharmacokinetic and pharmacodynamic data | More precise MTD identification, improved safety profile | Pre-specified adaptation rules, independent data monitoring committee |
| Bayesian Predictive Probability | Phase II go/no-go decisions based on early efficacy signals | More efficient resource allocation, reduced probability of false negatives | Complex statistical modeling, regulatory alignment on decision thresholds |
| Decentralized Elements | Remote patient monitoring, local imaging and lab assessments | Improved patient access and retention, broader geographic representation | Technology infrastructure, data standardization, provider network management |
| AI-Enabled Biomarkers | Digital pathology analysis of pharmacodynamic assays, predictive modeling of response | Objective quantification, identification of novel response signatures | Validation requirements, regulatory acceptance, computational resources |
| Synthetic Control Arms | Single-arm trials in molecularly defined populations | Accelerated enrollment, ethical advantages in serious diseases | Historical data quality, patient population comparability |
Purpose: To evaluate the Top1 poisoning activity of this compound and its metabolites through measurement of DNA cleavage complex stabilization [1].
Materials:
Procedure:
Scoring System: Top1 inhibitory activities are assigned based on visual inspection of the number and intensities of gel bands corresponding to Top1-mediated DNA cleavage fragments, scored semiquantitatively relative to reference compounds: 0 (no detectable activity), + (weak activity), ++ (similar activity to NSC314622), +++ (greater activity than NSC314622), ++++ (equipotent with camptothecin) [1].
Purpose: To distinguish cytotoxic drug-induced DNA double strand breaks from those associated with apoptosis in fixed tumor tissue [2].
Materials:
Procedure:
Interpretation: Cells exhibiting both γH2AX foci and CC3 blebbing are classified as apoptotic, while cells with γH2AX foci alone are classified as having direct drug-induced DNA damage [2].
The clinical development of this compound represents an important advancement in topoisomerase I-targeted cancer therapy, offering potential advantages over existing camptothecin derivatives in terms of chemical stability, mechanism of action, and resistance profile. The application notes and protocols presented here provide a framework for optimizing this compound's development through modern clinical trial methodologies, robust pharmacodynamic assessment, and mechanistic experimentation.
As this compound progresses to Phase II trials, the integration of adaptive design principles, comprehensive biomarker strategies, and innovative trial execution models will be crucial for efficiently establishing its therapeutic potential. The continued investigation of prodrug approaches and combination strategies based on this compound's unique mechanism of action may further enhance its clinical utility across multiple cancer indications.
Objective: This document outlines the scientific rationale and proposed experimental frameworks for evaluating Indimitecan in combination with other agents, specifically PARP inhibitors like Olaparib, for the treatment of advanced solid tumors and lymphomas. The focus is on targeting cancers with specific molecular vulnerabilities, such as Homologous Recombination Deficiency (HRD) and high expression of the Schlafen 11 (SLFN11) protein [1] [2].
Scientific Rationale: Indenoisoquinolines like this compound are a class of non-camptothecin topoisomerase I (TOP1) inhibitors designed to overcome the limitations (chemical instability, severe diarrhea) of older TOP1 inhibitors like irinotecan and topotecan [3] [2]. They work by trapping TOP1 cleavage complexes (TOP1cc), leading to replication-associated double-strand breaks [3].
Preclinical data reveals two key biomarkers for sensitivity:
Combining this compound with a PARP inhibitor exploits this synthetic lethality and can produce synergistic tumor cell death [1] [2].
Objective: To determine the synergistic effect of this compound and Olaparib on cancer cell viability.
Materials:
Methodology:
Objective: To validate the anti-tumor efficacy of the this compound-Olaparib combination in a mouse model.
Materials:
Methodology:
The table below summarizes critical quantitative data from Phase 1 clinical trials of this compound as a single agent.
| Parameter | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day [3] |
| Recommended Phase 2 Dose | MTD used for expansion cohort [3] |
| Administration Schedule | IV, daily for 5 days (QDx5) in 28-day cycles [3] |
| Common Adverse Events | Anemia, lymphopenia, thrombocytopenia, neutropenia [3] [4] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [3] |
| Objective Response Rate | No objective responses observed in Phase 1 study (n=34) [3] |
Objective: To confirm target engagement and mechanism of action in tumor tissues.
Materials: Pre- and post-treatment tumor biopsies, formalin-fixed paraffin-embedded (FFPE) or frozen sections.
Methodology:
To help visualize the experimental journey and the underlying biology, the following diagrams outline the core workflow and mechanism of action.
Introduction Indimitecan (LMP776) is a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor developed to overcome the limitations of camptothecin-derived drugs, such as chemical instability and rapid dissociation from the TOP1 cleavage complex (TOP1cc) [1]. In a first-in-human phase 1 clinical trial (NCT01051635), this compound was administered to patients with advanced, refractory solid tumors or lymphomas. The primary objectives were to establish its safety, tolerability, and maximum tolerated dose (MTD) [1]. A critical exploratory objective was the pharmacodynamic (PD) analysis of tumor biopsies to demonstrate target engagement and the subsequent DNA damage response, providing proof of mechanism for this new class of therapeutic agents [1].
Key Findings from the this compound Trial The clinical trial for this compound established an MTD of 12 mg/m²/day when administered intravenously on a daily-for-5-days (QDx5) schedule in 28-day cycles [1]. The table below summarizes the core clinical and pharmacodynamic findings.
Table 1: Summary of Clinical and Analytical Findings for this compound (LMP776)
| Parameter | Finding for this compound (LMP776) |
|---|---|
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (QDx5, 28-day cycles) [1] |
| Common Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [1] |
| Objective Tumor Response (RECIST v1.1) | No objective responses observed [1] |
| Key PD Marker in Tumor Biopsies | γH2AX (a marker of DNA double-strand breaks) [1] |
| Objective of Biopsy Analysis | To measure target engagement (TOP1cc levels) and downstream DNA damage response/apoptosis [1] |
This protocol outlines the procedures for collecting and analyzing tumor biopsies to assess the pharmacodynamic effects of this compound, based on methods used in related indenoisoquinoline trials and preclinical models [1] [2].
The following protocol uses immunofluorescence to detect and quantify DNA damage and apoptosis markers in patient-derived FFPE tissue sections.
Table 2: Key Antibody Targets for Pharmacodynamic Analysis
| Target | Biological Significance | Application in Analysis |
|---|---|---|
| TOP1 / TOP1cc | Direct measurement of drug-target engagement [1]. | Quantify nuclear levels of the trapped TOP1-DNA complex. |
| γH2AX | Histone marker indicating the formation of DNA double-strand breaks (DSBs) downstream of TOP1cc collision with replication forks [1]. | A primary PD endpoint. Count nuclear foci or measure fluorescence intensity. |
| pKAP1 (pSer824) | Downstream target of ATM kinase; marker of DNA damage response and chromatin relaxation for repair [1]. | Assess activation of the DNA damage signaling pathway. |
| RAD51 | Protein involved in homologous recombination repair of DSBs [1]. | Indicates activation of specific DNA repair pathways. |
| Cleaved Caspase-3 (cCasp3) | Executor protease of apoptosis; a marker of programmed cell death [1]. | Used to confirm induction of apoptosis, often in conjunction with γH2AX. |
The following diagram illustrates the logical workflow of the pharmacodynamic analysis, from sample collection to data interpretation.
The integrated protocol for biopsy analysis provides a robust method for demonstrating the mechanism of action of this compound in early-phase clinical trials. While the initial trial did not yield objective tumor responses, the pharmacodynamic data from biopsies is crucial for go/no-go decisions in drug development [1]. Future work should focus on:
This compound (LMP776) is a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor developed to overcome the limitations of conventional camptothecin-derived chemotherapeutics. Unlike its predecessors, this compound features enhanced chemical stability due to structural modifications that replace the susceptible α-hydroxylactone E-ring moiety present in camptothecins. This innovative design confers prolonged target engagement through more persistent stabilization of TOP1-DNA cleavage complexes (TOP1cc), potentially leading to improved antitumor efficacy [1]. The compound has demonstrated promising activity in preclinical models, leading to its advancement to first-in-human clinical trials for patients with advanced, refractory solid tumors or lymphomas (NCT01051635).
The pharmacodynamic biomarker strategy for this compound encompasses a multi-layered approach that evaluates biomarkers at different levels of the drug's biological pathway, from direct target engagement to ultimate apoptotic cell death. This stratified strategy allows researchers to distinguish between direct pharmacological effects and subsequent cellular responses, providing a comprehensive understanding of the drug's mechanism of action in human tumors.
Table 1: Primary Pharmacodynamic Biomarkers for Direct Target Engagement
| Biomarker | Biological Significance | Analytical Method | Temporal Characteristics |
|---|---|---|---|
| TOP1cc | Direct measurement of stabilized TOP1-DNA cleavage complexes; primary indicator of target engagement | Immunofluorescence | Peak formation within hours post-infusion; persistence up to 24 hours |
| Nuclear TOP1 | Reduction indicates drug-induced degradation of TOP1 following complex stabilization | Immunofluorescence | Decreased levels observed 24-48 hours post-treatment |
| γH2AX | Histone phosphorylation marking DNA double-strand breaks resulting from collision of replication forks with stabilized TOP1cc | Immunofluorescence | Biphasic formation: early (4-24h) direct damage, late (>24h) apoptosis-associated |
Table 2: Secondary and Tertiary Pharmacodynamic Biomarkers
| Biomarker Category | Specific Biomarkers | Biological Process | Interpretation |
|---|---|---|---|
| DNA Damage Repair Markers | pNBS1, RAD51, pKAP1 | Homologous recombination repair of double-strand breaks | Indicators of cellular attempts to repair drug-induced DNA damage |
| Apoptosis Markers | Cleaved Caspase-3 (CC3) with membrane blebbing, γH2AX/CC3 colocalization | Programmed cell death execution | Distinguishes apoptotic from non-apoptotic DNA damage |
| Predictive Biomarkers | SLFN11 | Silences heterochromatic retroviral genes and blocks maintenance of chromatin integrity | High expression correlates with enhanced sensitivity to TOP1 inhibitors |
The pharmacodynamic biomarkers for this compound operate within an interconnected network that translates target engagement into eventual cell death. Understanding these relationships is crucial for accurate interpretation of biomarker data in clinical trials.
Figure 1: Pharmacodynamic Biomarker Signaling Pathway for this compound. This diagram illustrates the sequential activation of biomarkers following TOP1 inhibition, from initial target engagement through DNA damage response to eventual apoptosis.
Tumor biopsy collection for this compound pharmacodynamic studies follows stringent standardized protocols to ensure biomarker integrity and analytical reproducibility. Paired biopsies (pre-treatment and on-treatment) are collected from consenting patients enrolled in dose expansion cohorts. The recommended on-treatment timing is 24 hours after the first dose based on pharmacokinetic and pharmacodynamic modeling, capturing peak DNA damage response while allowing for practical clinical implementation. Tissue specimens should be immediately placed in 10% neutral buffered formalin for fixation between 18-24 hours at room temperature, followed by standard processing and paraffin embedding. Avoid freezing or alternative preservatives unless specifically validated for particular assays, as this may compromise antigen integrity for immunofluorescence analyses [1] [3].
Quality assessment of all tumor specimens is mandatory before pharmacodynamic analysis. This includes evaluation of tumor cellularity (minimum ≥20% recommended), viability (minimum ≥50% viable tumor cells), and fixation quality through H&E staining. Specimens failing these quality thresholds should be excluded from analysis or interpreted with appropriate caution. For analytical consistency, it is recommended that sequential sections (4-5μm thickness) be cut from selected tissue blocks and mounted on charged slides suitable for immunofluorescence procedures. Unstained sections may be stored at -20°C for up to 4 weeks before staining, though fresh cutting is preferred for optimal antigen preservation [3].
The γH2AX/CC3 co-localization assay represents a critical methodological advancement for distinguishing direct DNA damage from apoptosis-associated DNA fragmentation in response to this compound treatment. This multiplex immunofluorescence protocol enables simultaneous quantification of DNA double-strand breaks and apoptotic signaling within individual tumor cells.
Table 3: Antibody Panel and Reagents for Multiplex Immunofluorescence
| Component | Specification | Dilution | Incubation | Source |
|---|---|---|---|---|
| Primary Antibodies | ||||
| Anti-γH2AX (phospho S139) | Rabbit monoclonal [clone EPR282(2)] | 1:500 | O/N at 4°C | Abcam |
| Anti-Cleaved Caspase-3 | Rabbit monoclonal [clone 5A1E] | 1:400 | O/N at 4°C | Cell Signaling |
| Secondary Antibodies | ||||
| Anti-rabbit IgG (H+L) | Alexa Fluor 488 conjugate | 1:1000 | 1h at RT | Invitrogen |
| Anti-rabbit IgG (H+L) | Alexa Fluor 594 conjugate | 1:1000 | 1h at RT | Invitrogen |
| Counterstains & Mounting | ||||
| DAPI | 300nM in PBS | 1:5000 | 10min at RT | Thermo Fisher |
| ProLong Gold Antifade | Ready-to-use | Thermo Fisher |
Day 1: Section Preparation and Antigen Retrieval
Day 1: Primary Antibody Incubation
Day 2: Secondary Detection and Mounting
Image Acquisition and Quantitative Analysis
The phase 1 clinical trial of this compound (NCT01051635) established a maximum tolerated dose (MTD) of 12 mg/m²/day administered intravenously on days 1-5 of a 28-day cycle. Dose-limiting toxicities included hypercalcemia, anemia, and hyponatremia, which defined the MTD. Among 34 evaluable patients, no objective responses were observed by RECIST v1.1 criteria, though disease stabilization was achieved in a subset of patients [1]. These clinical outcomes underscore the importance of robust pharmacodynamic biomarkers to identify biological activity even in the absence of radiographic responses, particularly for molecularly targeted agents like this compound.
Pharmacodynamic analyses in paired tumor biopsies demonstrated consistent target engagement across dose levels, with measurable increases in γH2AX foci and TOP1cc formation at and above the MTD. Interestingly, the magnitude of DNA damage response (as quantified by γH2AX foci formation) did not consistently correlate with traditional efficacy endpoints, highlighting the complexity of tumor cell responses to TOP1 inhibition. However, the γH2AX/CC3 co-localization assay proved particularly valuable in distinguishing productive apoptotic responses from non-productive DNA damage that might be repaired, providing mechanistic insights that could guide future combination strategies [1] [3].
Analysis of potential predictive biomarkers revealed SLFN11 expression as a promising candidate for patient enrichment strategies. In the related indenoisoquinoline LMP744 trial, a confirmed partial response was observed in a patient whose baseline tumor biopsy demonstrated high SLFN11 expression. Subsequent analysis of the responsive tumor showed a unique pharmacodynamic signature characterized by increased RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3, suggesting coordinated DNA damage response and apoptosis execution [1]. This finding aligns with the known biological function of SLFN11 in blocking DNA repair pathways and forcing replication continuation despite damage, ultimately leading to enhanced sensitivity to TOP1 inhibitors.
The integration of SLFN11 testing with pharmacodynamic biomarker assessment creates a comprehensive framework for evaluating this compound activity in clinical trials. The recommended approach includes:
This multifaceted biomarker strategy facilitates mechanism-of-action confirmation, target engagement verification, and identification of responsive patient populations,
Figure 2: Clinical Integration Workflow for this compound Pharmacodynamic Biomarkers. This diagram outlines the sequential process for biomarker-guided patient management, from predictive biomarker testing through pharmacodynamic assessment to therapeutic response evaluation.
The implementation of pharmacodynamic biomarkers in clinical trials requires rigorous analytical validation to ensure reliable and reproducible results. According to the "fit-for-purpose" (FFP) principle outlined in recent expert consensus guidelines on biomarker quantitative analysis, the extent of validation should be commensurate with the intended application context [4]. For this compound biomarkers used in regulatory decision-making (such as dose selection or go/no-go decisions), full validation following ICH M10 guidelines is recommended. This includes comprehensive assessment of accuracy, precision, selectivity, sensitivity, and stability under defined conditions.
For the γH2AX/CC3 co-localization assay, key validation parameters include:
For exploratory applications (e.g., mechanism of action studies), method establishment with limited validation may be sufficient, focusing primarily on precision and specificity to support internal decision-making [4] [3].
The use of pharmacodynamic biomarkers in oncology drug development follows regulatory frameworks established by the FDA and other health authorities. According to the Biomarkers, EndpointS, and other Tools (BEST) Resource, pharmacodynamic biomarkers are classified as response biomarkers that indicate biological activity without necessarily predicting clinical benefit [2]. The FDA's Biomarker Qualification Program provides a structured pathway for formal regulatory endorsement of biomarkers for specific contexts of use (COU), involving a three-stage process of Letter of Intent, Qualification Plan, and Full Qualification Package submission [5].
For this compound development, pharmacodynamic biomarkers currently serve as explatory endpoints to provide evidence of biological activity and support mechanism of action. As evidence accumulates, specific biomarkers (particularly the γH2AX/CC3 assay for distinguishing apoptotic mechanisms) may advance through the qualification process for defined contexts such as:
Sponsors utilizing these biomarkers in regulatory submissions should provide comprehensive documentation of analytical validation, biological rationale, and clinical correlation data to support their interpretation. As emphasized in FDA guidance, "PD biomarkers that reflect the mechanism of action of the biological product have the potential to be more sensitive endpoints for detecting clinically meaningful differences" [6].
The comprehensive pharmacodynamic biomarker strategy for this compound represents a sophisticated approach to understanding drug mechanism of action in early clinical development. The multi-layered biomarker panel—spanning direct target engagement (TOP1cc), downstream DNA damage response (γH2AX, RAD51, pKAP1), and apoptotic execution (CC3 blebbing)—provides a systems-level view of drug activity in human tumors. The γH2AX/CC3 co-localization assay particularly addresses a critical challenge in DNA-targeted therapy development by distinguishing direct drug-induced DNA damage from apoptosis-associated DNA fragmentation.
Looking forward, several emerging technologies promise to enhance pharmacodynamic assessment for this compound and similar targeted therapies. Liquid biopsy approaches for measuring pharmacodynamic responses in circulating tumor cells or cell-free DNA could reduce reliance on invasive tissue biopsies. Multiplexed imaging platforms (e.g., cyclic immunofluorescence, imaging mass cytometry) would enable simultaneous evaluation of multiple biomarkers within spatial context, revealing tumor heterogeneity and microenvironment interactions. Functional imaging techniques such as FLT-PET or PARP-PET might provide non-invasive assessments of drug effects for longitudinal monitoring.
The integration of predictive biomarkers like SLFN11 with dynamic pharmacodynamic markers creates a powerful framework for patient stratification and combination therapy development. As the field advances toward more personalized cancer therapeutics, robust pharmacodynamic biomarker strategies will remain essential for translating preclinical findings into clinical benefit and optimizing the development of molecularly targeted agents like this compound.
The table below summarizes key information about this investigational drug for researchers and drug development professionals.
| Aspect | Description |
|---|---|
| Drug Name | This compound (also known as LMP776, NSC-725776) [1] [2] |
| Classification | Small molecule; Indenoisoquinoline [1] [2] |
| Mechanism of Action | Topoisomerase I (TOP1) inhibitor. It poisons TOP1 cleavage complexes (TOP1cc), stabilizing the transient DNA break normally induced by TOP1 during replication/transcription, leading to replication fork collision, double-strand breaks, and apoptosis [3] [4] [5]. |
| Primary Indication (Under Investigation) | Relapsed or refractory solid tumors and lymphomas [3] [1]. |
| Route of Administration | Intravenous (IV) infusion [3] [1]. |
| Clinical Status | Phase I clinical trials for solid tumors (as of January 2022). The drug was available for licensing as of February 2022 [2]. |
For experimental design and analysis, the following quantitative data from preclinical and early clinical studies are relevant.
Table 1: Clinical Trial Administration Schedule and Tolerability Data derived from a Phase I study in adults with advanced solid tumors or lymphomas [3].
| Parameter | Details |
|---|---|
| Recommended Schedule | Administered daily for 5 days (QDx5) in 28-day cycles [3]. |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (in human trial) [3]. |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, and hyponatremia [3]. |
| Notable Preclinical MTD | 17.5 mg/m² (established in a canine comparative oncology study) [6]. |
Table 2: In Vitro Antiproliferative Activity (GI₅₀) GI₅₀ is the concentration for 50% growth inhibition. Data shows potent activity across various human cancer cell lines, with a mean-graph midpoint (MGM) of 0.079 ± 0.023 μM [5].
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| DU-145 | Prostate Cancer | < 0.01 |
| HCT-116 | Colon Cancer | < 0.01 |
| MCF7 | Breast Cancer | 0.01 |
| HOP-62 | Non-Small Cell Lung Cancer | < 0.01 |
| OVCAR-3 | Ovarian Cancer | 0.085 |
| SF-539 | CNS Cancer (Glioblastoma) | 0.037 |
The cellular mechanism and DNA damage response to this compound can be visualized and investigated through the following pathway and workflow.
Corresponding Experimental Protocol for Pharmacodynamic Analysis: A key methodology for confirming target engagement in research involves measuring DNA damage biomarkers in tumor biopsies [3].
The development of this compound and other indenoisoquinolines addresses several limitations of the established camptothecin-class TOP1 inhibitors (like topotecan and irinotecan) [4] [6].
This compound (LMP776) represents a novel class of non-camptothecin topoisomerase I (TOP1) inhibitors currently in clinical development that address significant limitations of conventional TOP1 inhibitors such as irinotecan and topotecan. As a synthetic indenoisoquinoline derivative, this compound demonstrates enhanced chemical stability compared to camptothecins, which suffer from lactone ring instability under physiological conditions. Additionally, this compound is not a substrate for drug efflux pumps like ABCG2 and ABCB1 that often confer resistance to camptothecin analogs, and it induces more persistent TOP1 cleavage complexes (TOP1cc) that result in longer-lasting DNA damage in cancer cells [1] [2]. These pharmacological advantages have propelled this compound into Phase I clinical trials for patients with advanced solid tumors, with ongoing research exploring its potential in combination therapy approaches, particularly with PARP inhibitors in homologous recombination deficient (HRD) cancers [1].
The quantitative analysis of this compound plasma concentrations provides critical insights for drug development, enabling researchers to establish exposure-response relationships, determine appropriate dosing regimens, and understand interspecies differences in drug disposition. This application note presents optimized protocols for this compound bioanalysis, comprehensive pharmacokinetic parameters across multiple species, and detailed experimental methodologies to support preclinical and clinical development efforts for this promising anticancer agent.
Proper sample handling and extraction are critical for accurate this compound quantification. The recommended approach involves protein precipitation followed by solid-phase extraction to achieve clean samples with high recovery rates. Plasma samples should be processed immediately after collection or stored at ≤ -70°C until analysis to prevent degradation. The extraction protocol begins with thawing frozen plasma samples on ice or in a refrigerated environment. Subsequently, a 100-μL aliquot of plasma is mixed with an appropriate internal standard (a structurally similar analog or stable isotope-labeled this compound) and deproteinized with cold acetonitrile (typically 2-3 volumes relative to plasma). After vigorous mixing and centrifugation, the supernatant is evaporated to dryness under a gentle nitrogen stream. The residue is then reconstituted in a compatible mobile phase for LC-MS/MS analysis [3] [4].
The analysis of this compound employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the specificity and sensitivity required for pharmacokinetic studies. The system should consist of an HPLC system with a binary or quaternary pump, refrigerated autosampler maintained at 4-10°C, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The specific conditions should be optimized for each instrument, but the following parameters have proven effective:
Method validation should demonstrate linearity over the expected concentration range (typically 1-1000 ng/mL), with precision and accuracy meeting regulatory guidelines for bioanalytical method validation [3] [4].
Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose (mg/m²) | Half-life (h) | Clearance (L/h/m²) | Vd (L/m²) | AUC (h·ng/mL) | Cmax (ng/mL) |
|---|---|---|---|---|---|---|
| Dog | 50 (1-h infusion) | 6-14 | 0.5-1.2* | 5-15* | 300-400 | 200-500* |
| Dog | 17.5 (MTD) | - | - | - | - | - |
| Rat | 24 (bolus) | 2-5 | 1.5-2.5* | 4-8* | 300-400 | 400-800* |
*Estimated values based on available data [3] [5]
Preclinical pharmacokinetic studies reveal that this compound exhibits dose-dependent elimination in dogs, with half-life increasing at higher doses, suggesting saturated clearance mechanisms. The volume of distribution indicates moderate tissue distribution, while clearance values suggest intermediate extraction. In toxicology studies, the maximum tolerated dose (MTD) for dogs was established at 17.5 mg/m² when administered intravenously, with bone marrow toxicity identified as the dose-limiting adverse effect [3] [5]. Notably, this compound did not produce significant diarrhea in canine models, distinguishing it from irinotecan which causes severe gastrointestinal toxicity [5].
Table 2: Clinical Pharmacokinetic Parameters of Indenoisoquinolines in Human Trials
| Parameter | This compound (Weekly) | Indotecan (Daily × 5) | Indotecan (Weekly) |
|---|---|---|---|
| MTD | Under investigation | 60 mg/m²/day | 90 mg/m² |
| Schedule | Days 1, 8, 15 (28-day cycles) | Days 1-5 (28-day cycles) | Days 1, 8, 15 (28-day cycles) |
| Infusion Time | 1 hour (est.) | 1 hour | 3 hours |
| Half-life | - | ~5 hours (est.) | ~5 hours (est.) |
| DLT | - | Myelosuppression | Myelosuppression |
In human clinical trials, the indenoisoquinoline class demonstrates schedule-dependent toxicity, with myelosuppression representing the principal dose-limiting toxicity. The maximum tolerated dose for the structurally similar indotecan was established at 60 mg/m²/day for the daily schedule and 90 mg/m² for the weekly schedule. While specific human pharmacokinetic data for this compound continues to be collected, the plasma concentration-time profiles of indenoisoquinolines generally exhibit biphasic elimination with an intermediate half-life of approximately 5 hours, supporting daily or weekly administration schedules [4]. The longer infusion time (3 hours) implemented for the weekly indotecan schedule was designed to improve tolerability while maintaining therapeutic exposure.
For canine pharmacokinetic studies, healthy beagle dogs (approximately 8-16 months old) should be fasted overnight prior to dosing with free access to water. This compound is administered intravenously via a catheter placed in the saphenous vein as a 1-hour infusion at doses ranging from 10-100 mg/m², with the MTD established at 17.5 mg/m². Blood samples (1-2 mL) should be collected pre-dose and at specified intervals post-dose: 0.5, 1 (end of infusion), 1.5, 2, 4, 6, 12, 21, and 45 hours after start of infusion. Additional samples may be collected prior to the next infusion for multiple-dose studies. All blood samples should be collected into EDTA-containing tubes and immediately placed on ice, then centrifuged at 2000 × g at 4°C for 10 minutes. The resulting plasma must be transferred to clean polypropylene tubes and stored at ≤ -70°C until analysis [3] [5].
Comprehensive monitoring for toxicity should accompany pharmacokinetic sampling, including daily physical examinations, complete blood counts with differentials, serum biochemical profiles, and careful observation for potential adverse effects. In dog studies, the dose-limiting toxicity for this compound was bone marrow suppression, characterized by neutropenia and thrombocytopenia, with no significant gastrointestinal toxicity observed—a distinct advantage over camptothecins like irinotecan [5].
For human pharmacokinetic assessments during clinical trials, blood samples should be collected during cycle 1 at predetermined time points. For weekly administration schedules, sampling should occur: pre-infusion; 0.5, 1, and 2 hours after start of infusion; immediately before infusion ends; and at 0.5, 1, 2, 4, 6, 12, 21, and 45 hours after infusion initiation. Additional trough samples should be collected before subsequent doses. All samples must be processed within 30-60 minutes of collection by centrifugation at 2000 × g at 4°C for 10 minutes, with plasma stored at ≤ -70°C until analysis [4].
Clinical trials should incorporate pharmacodynamic assessments alongside pharmacokinetic sampling, including serial measurements of γH2AX (a biomarker of DNA double-strand breaks) in circulating tumor cells, hair follicles, and paired tumor biopsies when feasible. These correlative studies provide valuable evidence of target engagement and biological activity, helping to establish the relationship between drug exposure and pharmacological effect [4] [5].
Figure 1: Molecular Mechanism of this compound Action and Synthetic Lethality in HR-Deficient Cells
This compound exerts its anticancer effects through stabilization of topoisomerase I cleavage complexes (TOP1cc), which subsequently collide with DNA replication forks to generate lethal DNA double-strand breaks. A key determinant of cellular sensitivity to this compound is SLFN11 expression, which irreversibly arrests replication in stressed cells and promotes cell death. Additionally, deficiencies in homologous recombination (HR) repair pathways—particularly through BRCA1, BRCA2, or PALB2 mutations—confer hypersensitivity to this compound, creating a synthetic lethality approach that can be enhanced by combination with PARP inhibitors like olaparib [1].
Figure 2: Integrated Workflow for this compound Pharmacokinetic and Pharmacodynamic Analysis
The comprehensive characterization of this compound disposition and activity requires an integrated PK/PD approach that correlates drug exposure with biological effects. This begins with appropriate study design and dose selection based on prior toxicology studies, followed by careful drug administration and timed sample collection. Parallel monitoring of pharmacodynamic markers such as γH2AX foci formation (indicating DNA double-strand breaks) and TOP1 protein levels (demonstrating target engagement) provides critical insights into the relationship between this compound concentrations and biological activity [4] [5].
The analytical methods and experimental protocols outlined in this application note provide a robust framework for quantifying this compound plasma concentrations and characterizing its pharmacokinetic profile across preclinical species and human patients. The superior stability of this compound compared to camptothecin derivatives, its favorable pharmacokinetic properties including extended half-life, and its distinct toxicity profile with minimal gastrointestinal adverse effects position it as a promising anticancer agent. Furthermore, the synthetic lethality observed in HR-deficient cancers expressing SLFN11 provides a strong rationale for biomarker-driven clinical development and combination strategies with PARP inhibitors.
As this compound progresses through clinical development, the application of these analytical protocols will continue to support dose selection, schedule optimization, and the identification of predictive biomarkers for patient stratification. The integration of pharmacokinetic data with pharmacodynamic markers such as γH2AX foci formation and TOP1 modulation offers a comprehensive approach to understanding the exposure-response relationships critical for the successful development of this promising therapeutic agent.
The following table summarizes the key pharmacological and toxicological data available for Indimitecan from early-phase clinical and preclinical studies.
| Parameter | Value | Study Model / Context | Notes |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day [1] | Human (Phase I Clinical Trial) | Administered IV, 5 consecutive days in a 28-day cycle. |
| Maximum Tolerated Dose (MTD) | 17.5 mg/m² [2] | Canine (Comparative Oncology Trial) | |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [1] | Human (Phase I Clinical Trial) | |
| Antiproliferative Activity (GI50) | Mean-graph midpoint (MGM): 0.079 ± 0.023 μM [3] | NCI-60 Human Cancer Cell Line Panel | Demonstrates potent, broad-spectrum activity. |
| Antiproliferative Activity (GI50) | < 0.01 μM (e.g., HCT-116, DU-145) [3] | Specific human cancer cell lines | |
| Objective Response Rate | 0% (No objective responses) [1] | Human (Phase I Clinical Trial, n=34) |
While specific protocols for this compound are not published, the following outlines a standard and comprehensive methodology for conducting tissue distribution studies for a novel chemotherapeutic agent, based on established practices in drug development.
Objective: To determine the concentration of this compound over time in various tissues to understand its penetration, potential accumulation, and clearance.
Materials:
Methodology:
Objective: To correlate drug exposure in the tumor tissue with target engagement and pharmacological effect.
Materials: Same as above, plus materials for immunohistochemistry (IHC) or immunofluorescence (IF): antibodies against γH2AX, TOP1, cleaved Caspase-3 [1] [2].
Methodology:
The diagram below visualizes the integrated workflow for conducting a tissue distribution study with concomitant pharmacodynamic analysis.
Given the absence of public tissue distribution data, you may consider these approaches:
What is the main solubility challenge with Indimitecan? this compound has limited aqueous solubility, which can affect its bioavailability and the consistency of in vitro experiments [1].
What is the recommended solvent for stock solutions? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound [2].
How should I prepare a working stock solution? The following protocol can be used to achieve a stable 10 mM stock solution [2]:
How should I store the stock solution? Aliquot and store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Hygroscopic DMSO can affect solubility, so always use newly opened solvent [2].
The table below summarizes the key quantitative data for preparing this compound solutions [2].
| Parameter | Details |
|---|---|
| Molecular Weight | 459.45 g/mol [2] |
| Recommended Solvent | DMSO [2] |
| Typical Stock Concentration | 10 mM (10 mmol/L) [2] |
| Solubility in DMSO | 8.33 mg/mL (18.13 mM) with pH adjustment and warming [2] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (aliquoted) [2] |
For clarity, the process of going from a powdered compound to a ready-to-use experimental solution is outlined in the following diagram:
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in aqueous buffer | Limited aqueous solubility; compound coming out of solution upon dilution. | Ensure the stock solution in DMSO is clear before use. When adding to cell culture media, dilute slowly and with vigorous vortexing or pipetting to mix. The final concentration of DMSO in cell culture should typically not exceed 0.1%. |
| Low biological activity | Improper stock solution preparation leading to inaccurate concentration. | Always follow the preparation protocol precisely, including pH adjustment and warming. Confirm the absence of precipitate in the stock vial before each use. |
| Variable results between experiments | Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. | Always aliquot stock solutions into single-use volumes. Avoid repeated freezing and thawing. Track the age of each aliquot. |
Beyond solubility in DMSO, a prominent strategy to improve a drug's overall solubility and absorption is the prodrug approach. Research into Indenoisoquinolines, the class to which this compound belongs, explores creating ester prodrugs of active hydroxylated metabolites. These prodrugs are designed to be more lipophilic, enhancing membrane permeability. Once absorbed, they are converted in vivo to the active parent drug, potentially overcoming the limitations of the original compound's solubility [3] [1].
Indimitecan is a topoisomerase I (Top1) inhibitor anticancer agent [1] [2]. A key advantage of the indenoisoquinoline class over camptothecin-based Top1 inhibitors is their greater chemical stability, as they lack the unstable α-hydroxylactone ring [3] [4].
The table below summarizes its core properties relevant to its stability and handling in experiments.
| Property | Specification |
|---|---|
| Molecular Formula | C₂₅H₂₁N₃O₆ [1] [2] |
| Molecular Weight | 461.47 g/mol (PMC); 459.45 g/mol (vendor) [1] [2] |
| CAS Number | 915360-05-3 [1] [2] |
| Physical Form | Brown to black solid powder [1] |
| LogP | 3.245 (Predicted) [1] |
| Hydrogen Bond Donors | 0 [1] |
| Hydrogen Bond Acceptors | 7 [1] |
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low solubility in aqueous buffers | Inherent physicochemical properties (LogP 3.245) [1] | Use a pure DMSO stock solution (see preparation guide below); for in vivo work, use validated injection formulations [1]. |
| Precipitation in assay media | Dilution of DMSO stock into aqueous buffer exceeding compound's solubility | Ensure final DMSO concentration is optimized; sonicate and warm the solution to 60°C during preparation [2]. |
| Inconsistent biological activity | Chemical degradation from improper storage; precipitation | Adhere to strict storage conditions; visually inspect solutions for precipitation before use. |
| High cytotoxicity background | Overestimation of dissolved compound due to precipitation | Re-optimize stock solution preparation and confirm solubility in the final assay buffer. |
This is the standard method for creating a concentrated stock for in vitro assays.
The following table provides preparation details for different stock concentrations:
| Target Concentration | Amount of this compound per 1 mL DMSO |
|---|---|
| 10 mM | ~4.61 mg (based on MW 461.47) |
| 20 mM | ~9.22 mg (based on MW 461.47) |
Note: The solubility in DMSO is approximately 8.33 mg/mL (~18.13 mM) according to one source, so a 20 mM concentration may be near the solubility limit and require careful preparation [1]. Another source reports a higher solubility of 7.7 mg/mL (16.7 mM) when the pH is adjusted to 3 with HCl [2].
For animal studies, the DMSO stock must be further diluted into a physiologically compatible solvent system. Here are two example protocols adapted from vendor recommendations [1]:
This compound kills cancer cells by poisoning Topoisomerase I (Top1). The following diagram illustrates this mechanism and the subsequent cellular damage response you can measure in experiments.
Diagram: Mechanism of Action and Key Pharmacodynamic Markers. This graph shows how this compound stabilizes the Top1-DNA complex, leading to double-strand breaks and cell death. Key biomarkers for confirming the mechanism in experiments are shown as dashed connections [4].
What is the typical cytotoxic potency of this compound? In the NCI-60 screen, its mean-graph midpoint (MGM) for growth inhibition was 0.079 ± 0.023 μM. In specific cell lines, its GI₅₀ values can be below 10 nM [3] [1] [2].
How should this compound be stored? As a powder, it should be stored at -20°C. Once dissolved in DMSO, aliquots should be stored at -80°C for long-term stability (6 months) or -20°C for shorter periods (1 month) to maintain stability and avoid freeze-thaw cycles [1].
What are the key pharmacodynamic markers to confirm target engagement? As shown in the mechanism diagram, key markers include γH2AX (DSBs), pKAP1 (chromatin relaxation for repair), RAD51 (homologous recombination), and ultimately Cleaved Caspase-3 for apoptosis [4].
The table below summarizes the core characteristics of this compound to provide a quick reference.
| Property | Specification / Value |
|---|---|
| IUPAC Name | 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione [1] |
| Other Designations | LMP776, NSC 725776 [2] [3] [1] |
| CAS Number | 915360-05-3 [1] |
| Molecular Formula | C₂₅H₂₃N₃O₆ [1] |
| Molecular Weight | 461.47 g/mol [1] |
| Mechanism of Action | Topoisomerase I (Top1) poison; stabilizes the Top1-DNA cleavage complex [4] [5] [3] |
| Primary Indication | Investigational anticancer agent (has entered Phase I clinical trials) [6] [4] [3] |
| Solubility (DMSO) | ~8.33 mg/mL (~18.13 mM) [1] |
Determining the right concentration is critical. The effective dose varies significantly based on your experimental model and objective. The following table consolidates data from various studies.
| Experimental Context | Recommended Concentration | Key Findings & Additional Notes |
|---|---|---|
| General In Vitro Cytotoxicity (NCI-60 panel) | Mean GI₅₀ (Growth Inhibition): 0.079 ± 0.023 µM [1] | Mean Graph Midpoint (MGM) value. Potent growth inhibition across a diverse panel of human cancer cell lines [1]. |
| Specific Cancer Cell Lines (In Vitro) | GI₅₀: <0.01 µM to 0.08 µM [1] | Highly potent in lines like HOP-62, HCT-116, UACC-62, SN12C, DU-145 (GI₅₀ <0.01 µM) [1]. |
| Angelman Syndrome Model (Mouse Neurons) | Effective Concentration: ~0.3 µM [5] | Used to unsilence paternal Ube3a. Treatment duration was 72 hours [5]. |
| Top1 Inhibition (Cell-free Assay) | Effective at inducing DNA cleavage at low micromolar or nanomolar ranges [3] [1] | Activity confirmed by Top1-mediated DNA cleavage assays; results are often presented visually on gels [3]. |
Here are detailed methodologies for two key experiments cited in the literature.
This protocol is used to determine the compound's cytotoxicity and calculate values like the GI₅₀ [1].
This biochemical assay confirms the compound's mechanism of action as a Top1 poison [3].
The following diagram illustrates the core mechanism of this compound and a generalized workflow for an in vitro cytotoxicity assay, integrating the protocols above.
Here are solutions to some frequently encountered problems.
Problem: Low or No Antiproliferative Activity
Problem: Poor Solubility in Aqueous Buffer
Problem: Inconsistent Results in DNA Cleavage Assay
| Biomarker | Biological Function | Predictive Value for TOP1 Inhibitor Response |
|---|---|---|
| SLFN11 | Nuclear protein that blocks replication forks and impairs ribosome biogenesis under replication stress [1] [2] [3]. | High expression strongly predicts sensitivity [1] [2]. |
| BRCAness / HRD | Deficiency in the Homologous Recombination (HR) DNA repair pathway [1]. | Strong predictor of sensitivity and high antitumor activity [1]. |
| RB1 Loss | Loss of the retinoblastoma tumor suppressor protein, leading to dysregulated cell cycle progression [1]. | Combined with BRCAness and high SLFN11, identifies highly sensitive tumors [1]. |
The most promising strategy for reducing systemic toxicity involves combining TOP1 inhibitors with other targeted agents. Preclinical studies suggest that adding an ATR inhibitor can overcome resistance in tumors with low SLFN11 expression, potentially allowing for lower and less toxic doses of Indimitecan while maintaining efficacy [1].
To evaluate whether this compound is causing direct DNA damage or inducing apoptosis in your experimental models, you can use a validated pharmacodynamic immunofluorescence assay [4].
Key Reagents:
Critical Analysis Note: Do not rely on diffuse cytoplasmic CC3 staining. Quantify only cells that show focused CC3 puncta associated with membrane blebbing (CC3(bleb)) alongside γH2AX to confirm apoptosis [4].
For researchers investigating this compound, focusing on these areas may help in managing toxicity:
Indimitecan belongs to a class of drugs known as indenoisoquinolines, which are non-camptothecin Topoisomerase I (TOP1) inhibitors [1] [2]. The resistance mechanisms are primarily understood from older TOP1 inhibitors like irinotecan, and are likely applicable to indenoisoquinolines. The table below summarizes the key resistance pathways.
| Mechanism | Description | Key Proteins/Factors Involved |
|---|---|---|
| Target Protein Alteration [3] | Mutations in the TOP1 enzyme reduce drug's ability to bind and stabilize the TOP1-DNA complex. | TOP1 |
| Drug Efflux [1] [3] | Overexpression of cellular efflux pumps increases export of drug from cancer cells, reducing intracellular concentration. | ABCB1, ABCG2 |
| Altered Drug Metabolism [3] | Reduced activation of prodrugs or enhanced detoxification diminishes the amount of active drug. | Carboxylesterases, UGT1A1 |
| Enhanced DNA Repair [4] [3] | Increased repair of DNA double-strand breaks induced by stabilized TOP1-DNA complexes. | RAD51, BRCA1, BRCA2, PALB2 |
| Downstream Resistance Factors [1] | Loss of proteins that are critical for making cancer cells susceptible to TOP1-induced DNA damage. | SLFN11 |
To systematically investigate resistance in a research setting, you can employ the following methodologies. The workflow for a typical investigation is summarized in the diagram below.
Q1: What is the primary advantage of this compound over classic Topoisomerase I inhibitors like irinotecan? Indenoisoquinolines like this compound were designed to overcome key limitations of camptothecin-based drugs (irinotecan, topotecan). Their primary advantages include greater chemical stability (they lack a hydrolytically unstable lactone ring), induction of more persistent TOP1 cleavage complexes, and a longer plasma half-life. They are also less associated with severe diarrhea, a common dose-limiting toxicity of irinotecan [1] [3].
Q2: Are there any known biomarkers that predict sensitivity to this compound? Yes, preclinical data strongly suggests two key biomarkers:
Q3: How can I test for functional efflux pump activity in my resistant cell line? You can use a fluorescent dye accumulation/efflux assay.
Indimitecan is a synthetic indenoisoquinoline that functions as a small-molecule inhibitor of Topoisomerase I (TOP1) [1] [2]. It was designed to overcome the limitations of natural camptothecin-derived TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps [3]. Its primary mechanism involves poisoning TOP1 by stabilizing the covalent TOP1-DNA cleavage complex (TOP1cc), which leads to replication fork collision, double-stranded DNA breaks, and ultimately, apoptosis in cancer cells [3].
The table below summarizes its core characteristics and key clinical trial data from a first-in-human study [3].
| Property | Details for this compound (LMP776) |
|---|---|
| Drug Class | Indenoisoquinoline Topoisomerase I (TOP1) Inhibitor [3] [2] |
| Primary Mechanism | TOP1 poison; traps TOP1-DNA cleavage complexes (TOP1cc) [3] |
| Developmental Status | Phase 1 Clinical Trial Completed (NCT01051635) [3] [1] |
| Recommended Dosage | 12 mg/m²/day intravenously (Maximum Tolerated Dose - MTD) [3] |
| Dosing Schedule | Days 1-5 of a 28-day cycle (QDx5) [3] |
| Common DLTs | Hypercalcemia, anemia, hyponatremia [3] |
| Clinical Response (Phase 1) | No objective responses observed [3] |
The following diagram illustrates the mechanism by which this compound causes DNA damage and induces apoptosis, integrating key pharmacodynamic biomarkers.
Here are answers to common technical and experimental questions.
Q1: What are the critical pharmacodynamic markers to confirm this compound's activity in my cellular models? To confirm target engagement and downstream effects, you should measure a panel of biomarkers [3]:
Q2: The efficacy in our in vivo models is low. What could be the issue? Low efficacy can stem from several factors:
Q3: Are there any novel compound derivatives that could offer improved performance? Yes, research into metal-complexed indenoisoquinolines is promising. For instance:
Here is a detailed methodology for two key experiments to study this compound.
This assay directly measures the compound's ability to inhibit TOP1 enzyme activity [2].
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
The following table summarizes anemia data from phase 1 clinical trials for LMP776 (Indimitecan) and the related compound LMP744 [1].
| Compound | Trial Phase | Anemia Incidence & Severity | Dosing Regimen | Notes |
|---|---|---|---|---|
| LMP776 (this compound) | Phase 1 | Dose-Limiting Toxicity (DLT) [1] | 5 days on, 23 days off (28-day cycle) [1] | Established MTD at 12 mg/m²/day [1]. |
| LMP744 | Phase 1 | Dose-Limiting Toxicity (DLT) [1] | 5 days on, 23 days off (28-day cycle) [1] | Established MTD at 190 mg/m²/day [1]. |
While specific guides are unavailable, understanding the biological context from preclinical studies can help frame your experimental approach.
The diagram below illustrates this core mechanism and the subsequent DNA damage response pathway that can be investigated in experiments.
Based on the clinical data, here are key methodologies you can implement in your preclinical studies to monitor and investigate anemia:
In-Vivo Hematological Monitoring
Ex-Vivo Bone Marrow Progenitor Assays
Q1: Is hyponatremia a recognized side effect of Indimitecan?
Q2: How is this compound-induced hyponatremia managed in a clinical trial setting?
Q3: What is the proposed mechanism behind this side effect?
The table below summarizes the key quantitative data from the Phase 1 study of this compound (LMP776).
| Attribute | Details for this compound (LMP776) |
|---|---|
| Study Phase | Phase 1 [1] |
| Reported Incidence | Listed as a Dose-Limiting Toxicity (DLT) [1] |
| Severity | Grade 3 or higher (meeting DLT criteria) [1] |
| Other Common DLTs | Hypercalcemia, Anemia [1] |
| Established MTD | 12 mg/m²/day (administered intravenously daily for 5 days in a 28-day cycle) [1] |
For researchers designing preclinical or clinical studies, here are essential protocols for monitoring and managing this adverse event.
The following diagram illustrates a hypothesized mechanism linking this compound to hyponatremia, based on its structural relationship to indomethacin. This visual model can help guide your investigations into the underlying biology.
The clinical data on this side effect is primarily from early-phase trials. Further research is needed to fully elucidate the incidence rate and precise molecular mechanism. The ongoing Hyponatremia Intervention Trial (HIT) may provide more generalizable data on the importance of correcting hyponatremia in hospitalized patients, which could inform management strategies in oncology trials [3].
The table below summarizes the core clinical data from the phase 1 monotherapy trial of indimitecan, which is essential baseline information for any combination therapy development [1].
| Parameter | Details for this compound (LMP776) |
|---|---|
| Trial Identifier | NCT01051635 |
| Recommended Phase 2 Dose (RP2D) | 12 mg/m²/day |
| Administration | Intravenous, 1-hour infusion, Days 1-5 of a 28-day cycle (QDx5) |
| Common DLTs | Hypercalcemia, anemia, hyponatremia |
| Objective Response Rate (ORR) | 0% (no objective responses observed) |
While clinical combination data is limited, the established mechanism of action of indenoisoquinolines provides a strong rationale for several promising combinations.
Here are detailed methodologies for critical experiments in this compound combination therapy research.
This protocol is used to assess the combined cytotoxic effect of this compound and another agent.
This protocol measures γH2AX foci formation as a marker of DNA double-strand breaks, confirming target engagement.
Unexpected High Toxicity at Low Doses in Vitro:
Lack of Efficacy in Animal Models Despite In Vitro Activity:
Inability to Demonstrate DNA Damage (γH2AX) in Tumor Biopsies:
The following diagram, created with Graphviz, illustrates the core mechanism of action of this compound and the rationale for its combination with PARP inhibitors.
The table below summarizes the key metabolic pathways for Indimitecan, which are primarily mediated by cytochrome P450 enzymes and ketone reductases [1].
| Metabolic Pathway | Enzyme(s) Involved | Resulting Metabolite(s) | Experimental Evidence |
|---|---|---|---|
| O-Demethylation | Cytochrome P450 (CYP) [1] | Demethylated analogues (e.g., compounds 35b, 44b) [1] | Incubation with human liver microsomes; comparison with synthetic standards via HPLC and mass spectrometry [1]. |
| Methylenedioxy Cleavage | Cytochrome P450 (CYP) [1] | Catechols (e.g., compounds 52a-b) [1] | Incubation with human liver microsomes; comparison with synthetic standards [1]. |
| Ketone Reduction | Metabolic ketone reductases [1] | 11-hydroxyindenoisoquinolines (e.g., compounds 45a-b) [1] | Based on metabolic precedents from related indenoisoquinoline compounds (Oracin, AM6-36) [1]. |
Here is a detailed methodology for conducting in vitro metabolic stability studies, based on the approach used in the research [1].
Incubation with Human Liver Microsomes (HLM)
Metabolite Identification and Analysis
Q1: What are the major stability issues with this compound in physiological conditions? Unlike camptothecin derivatives, this compound is noted for its stability and does not suffer from the instability of a lactone ring under physiological pH, which is a major drawback for camptothecins [1] [2]. Its primary stability concern is metabolic transformation via the pathways described above [1].
Q2: How can I confirm the identity of a metabolite observed in my assays? The most definitive method is to use a synthetic standard. Synthesize or procure the proposed metabolite and compare its analytical data directly with your experimental sample [1].
Q3: My HLM experiment shows low metabolite formation. What could be the cause?
For advanced planning, the diagram below illustrates the logical workflow from initial incubation to data analysis, integrating the potential for a prodrug strategy to improve metabolic stability.
If metabolic instability is a significant issue for your application, designing a prodrug can be a viable strategy. A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug [3]. This approach can be used to improve metabolic stability, solubility, and pharmacokinetic properties [3]. As a precedent, the approved drug Irinotecan is a carbamate prodrug of the active metabolite SN-38 [3]. A patent exists detailing the design of prodrugs specifically for this compound and Indotecan, which could serve as a useful reference [3].
ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that utilize ATP hydrolysis to actively efflux a wide range of substrates, including many drugs, across cellular membranes [1]. In humans, 48 ABC transporters have been identified and classified into seven subfamilies (ABCA to ABCG) [1]. Their overexpression in barriers like the blood-brain barrier (BBB) and in tumor cells is a major clinical challenge, limiting drug penetration into target tissues and conferring multidrug resistance (MDR) in cancer chemotherapy [2] [3] [4].
The most studied drug-efflux transporters in humans are:
Understanding which transporters are expressed in your experimental system and their specific substrates is the first critical step in troubleshooting efflux.
The table below summarizes the expression profiles of key ABC transporters in major human tissues involved in drug absorption, distribution, and elimination [5] [3].
Table 1: Tissue Distribution of Major Human ABC Drug Efflux Transporters
| Transporter | Brain | Intestine | Liver | Kidney | Placenta |
|---|---|---|---|---|---|
| P-gp (ABCB1) | √ | √ | √ | √ | √ |
| BCRP (ABCG2) | √ | √ | √ | √ | √ |
| MRP1 (ABCC1) | √ | √ | |||
| MRP2 (ABCC2) | √ | √ | √ |
Different transporters have distinct but sometimes overlapping substrate specificities. The table below lists common anticancer drug substrates for three major transporters [3] [4].
Table 2: Exemplary Anticancer Drug Substrates of Key ABC Transporters
| Transporter | Substrate Class | Example Anticancer Agents |
|---|---|---|
| P-gp (ABCB1) | Neutral and cationic hydrophobic compounds | Doxorubicin, Daunorubicin, Paclitaxel, Docetaxel, Vincristine, Vinblastine, Erlotinib [3] |
| BCRP (ABCG2) | Partially overlaps with P-gp | Doxorubicin, Mitoxantrone, Topotecan, Irinotecan (SN-38), Methotrexate, Erlotinib [3] |
| MRP1 (ABCC1) | Anionic lipophilic compounds; drug conjugates | Doxorubicin, Etoposide, Vincristine, Methotrexate [3] |
A: A common initial test is to evaluate the compound's cellular accumulation or bidirectional transport in the presence and absence of specific transporter inhibitors.
Detailed Protocol: Intracellular Accumulation Assay [6]
Cell Model Selection: Use cell lines known to express the transporter of interest. Common models include:
Cell Seeding and Culture: Seed cells in appropriate plates and culture until they form a confluent monolayer. For some cell lines like Calu-3, differentiation at ALI may be necessary for optimal transporter expression [6].
Experimental Treatment:
Quantification: After incubation, wash the cells to remove extracellular compound. Lyse the cells and measure the intracellular concentration of your compound using HPLC-MS/MS or a plate reader (for fluorescent substrates).
Data Interpretation: A statistically significant increase in the intracellular accumulation of your test compound in the inhibitor group compared to the test group suggests that the compound is an efflux substrate.
The following workflow outlines the key decision points in this experimental process:
A: Yes, this is a highly probable cause. P-gp and BCRP are densely expressed at the luminal membrane of brain capillary endothelial cells, forming a major part of the blood-brain barrier (BBB) [3]. They actively extrude their substrates back into the blood, significantly reducing brain penetration.
Supporting Evidence: A 2025 machine learning study curated over 24,000 bioactivity records and demonstrated that compounds predicted to be P-gp or BCRP substrates were twice or more likely to have low brain exposure compared to non-substrates [5].
Troubleshooting Steps:
A: Structure-activity relationship (SAR) studies provide guidance on chemical modifications that can help circumvent efflux.
Key Strategies Based on SAR [4]:
Beyond compound design, several strategic approaches can be employed to overcome ABC transporter-mediated efflux.
Table 3: Strategies to Overcome ABC Transporter-Mediated Efflux
| Strategy | Description | Considerations |
|---|---|---|
| Structural Optimization | Modifying the chemical structure of a lead compound to reduce its recognition by efflux transporters, as outlined in FAQ 3. | Requires extensive SAR studies and may affect target potency. |
| Use of Inhibitors | Co-administering a drug with a specific inhibitor of the efflux transporter (e.g., Tariquidar for P-gp). | High risk of drug-drug interactions and unintended toxicities due to altered pharmacokinetics of other drugs [3]. |
| Nanoparticle Formulations | Encapsulating drugs in nanoparticles that can bypass efflux transporters or be taken up by endocytosis. | A promising research area that can alter tissue distribution and release kinetics [3]. |
| Prodrug Strategies | Designing inactive prodrugs that are poor transporter substrates, which are then converted to the active drug at the target site. | Requires careful design to ensure efficient conversion and activation. |
The decision to apply one of these strategies depends on your specific goals and the stage of your project, as illustrated below:
I hope this technical support guide provides a solid foundation for your research on ABC transporter efflux.
The table below summarizes core information about Indimitecan, which is essential context for any technical support materials.
| Attribute | Description |
|---|---|
| Chemical Class | Indenoisoquinoline [1] [2] [3] |
| Primary Target | Topoisomerase I (TOP1) poison [1] [3] |
| Other Targets | Also shows activity against Topoisomerase II (TOP2) [1] |
| Development Status | Has completed Phase I clinical trials [4] [2] |
| Key Advantages | Overcomes limitations of camptothecin derivatives: greater chemical stability, not a substrate for drug-efflux ABC transporters, does not cause severe diarrhea like irinotecan [1] [4] |
While not specific to this compound, recent research explores machine learning (ML) to predict the light absorption properties of metal-based complexes within the phototherapeutic window (600–850 nm), a key parameter for therapies like Photoactivated Chemotherapy (PACT) [5]. The workflow for this approach can be visualized as follows:
The methodology involved several stages [5]:
Based on the general context, here is a plausible high-level workflow for evaluating a compound like this compound. You should adapt and provide detailed, step-by-step protocols for each stage in your support center.
Here are examples of how to structure FAQs, with answers based on the information found.
FAQ 1: What is the primary mechanism of action of this compound (LMP776)?
FAQ 2: What are the key advantages of this compound over older Topoisomerase I inhibitors like topotecan or irinotecan?
FAQ 3: Are there any known biomarkers for sensitivity to this compound?
The following tables summarize the key differences between the three indenoisoquinoline compounds.
Table 1: Basic Compound Profiles and Preclinical Data
| Feature | LMP400 (Indotecan) | LMP776 (Indimitecan) | LMP744 |
|---|---|---|---|
| Chemical Class | Non-camptothecin indenoisoquinoline TOP1 inhibitor [1] | Non-camptothecin indenoisoquinoline TOP1 inhibitor [1] | Non-camptothecin indenoisoquinoline TOP1 inhibitor [1] |
| Key Advantage vs. Camptothecins | Chemical stability; not a substrate for efflux pumps; no notable diarrhea [1] [2] | Chemical stability; not a substrate for efflux pumps; no notable diarrhea [1] [2] | Chemical stability; not a substrate for efflux pumps; no notable diarrhea; sustained tumor accumulation [1] |
| Canine Lymphoma Study (MTD) | >65 mg/m² (MTD not reached) [1] | 17.5 mg/m² [1] | 100 mg/m² [1] |
| Canine Lymphoma Study (Response Rate) | 33.3% (9/27 dogs) [3] | 29.2% (7/24 dogs) [3] | 68.4% (13/19 dogs) [1] [3] |
Table 2: Clinical Trial Data in Humans
| Feature | LMP400 (Indotecan) | LMP776 (this compound) | LMP744 |
|---|---|---|---|
| Human MTD (QDx5 schedule) | 100 mg/m²/day (as previously reported) [3] | 12 mg/m²/day [4] [3] | 190 mg/m²/day [4] [3] |
| Dose-Limiting Toxicities (DLTs) | (Details from prior report) [3] | Hypercalcemia, anemia, hyponatremia [4] [3] | Hypokalemia, anemia, weight loss [4] [3] |
| Objective Response Rate (ORR) | (Details from prior report) [3] | 0% (No objective responses) [4] [3] | 3% (1 confirmed partial response in 35 patients) [4] [3] |
| Key Biomarker of Response | SLFN11 expression, BRCA1/2 and PALB2 deficiencies [2] | SLFN11 expression, BRCA1/2 and PALB2 deficiencies [2] | SLFN11 expression (high in responding patient), BRCA1/2 and PALB2 deficiencies [2] [4] |
For reproducibility and deeper analysis, here are the methodologies from key studies.
1. NCI Comparative Oncology Program in Canine Lymphoma [1]
2. Investigation of Molecular Determinants of Response [2]
SLFN11, BRCA1, BRCA2, or PALB2.BRCA1 loss to validate the efficacy of LMP400 in combination with the PARP inhibitor olaparib.SLFN11 expression and deficiencies in Homologous Recombination (HR) genes (e.g., BRCA1, BRCA2, PALB2) cause hypersensitivity to indenoisoquinolines. These drugs are also synergistic with PARP inhibitors like olaparib, especially in HR-deficient cells.The diagram below illustrates the mechanism by which indenoisoquinolines cause cell death and the key biomarkers that predict sensitivity to this process.
Based on the compiled data, here are the critical points for researchers:
BRCA1/2, PALB2) are significantly more sensitive to this class of drugs [2] [4].
Camptothecin (CPT) is a natural plant alkaloid discovered over 60 years ago and serves as the parent compound for a class of topoisomerase I (Top1) inhibitors [1] [2]. Its pentacyclic structure features a crucial lactone E-ring, and its (S) configuration at the C20 chiral center is essential for activity [1] [2].
Mechanism of Action: CPT and its derivatives specifically target the Top1-DNA covalent complex [1]. They bind to this complex, forming a stable ternary structure that prevents the re-ligation of the single-strand break introduced by Top1 [1] [2]. When a replication fork collides with this stabilized complex, it causes irreversible DNA double-strand breaks, leading to cell death [1]. This mechanism is most cytotoxic during the S-phase of the cell cycle [1].
The diagram below illustrates this key mechanism and the critical lactone-carboxylate equilibrium that influences drug activity.
The table below summarizes the core properties, advantages, and limitations of major camptothecin derivatives, including two FDA-approved drugs and several investigational agents.
| Derivative Name | Key Structural Features | Primary Advantages / Innovations | Key Limitations / Challenges | Clinical Status (as of 2025) |
|---|---|---|---|---|
| Irinotecan (CPT-11) [2] [3] | Basic 4-piperidinopiperidine side chain at C10 [4]. | Water-soluble prodrug; activated in vivo to potent metabolite SN-38; standard for advanced colon cancer [2] [3]. | Delayed diarrhea and neutropenia; toxicity linked to UGT1A1 genetic polymorphisms [3]. | FDA-approved [1]. |
| Topotecan [2] [3] | Basic 9-dimethylaminomethyl side chain on A-ring [3]. | Improved water solubility; standard therapy for relapsed ovarian and small cell lung cancer [3]. | Dose-limiting toxicity is severe neutropenia [3]. | FDA-approved [1]. |
| SN-38 [4] | Active metabolite of Irinotecan (7-ethyl-10-hydroxy) [4]. | 100-1000x more potent than Irinotecan in vitro [4]. | Extremely low solubility in water and organic solvents; difficult to formulate [4]. | Investigational (see nanoparticle formulation below) [4]. |
| Belotecan [2] | Not detailed in search results. | Approved for use in cancer chemotherapy [2]. | Information not provided in search results. | Approved (market not specified) [2]. |
| Gimatecan (ST-1481) [2] | 7-substituted lipophilic oxyiminomethyl group [2]. | Oral bioavailability; high lipophilicity for stability; can overcome some drug resistance [2]. | Information not provided in search results. | Phase II trials [2]. |
| CZD-48 [2] | 20-O-alkyl ester prodrug [2]. | Stabilizes the lactone ring; alters pharmacokinetics for slow release [2]. | Information not provided in search results. | Phase I trials [2]. |
For researchers, understanding the experimental evidence and cutting-edge delivery systems is crucial.
Research into camptothecin derivatives relies on established in vitro and in vivo models:
A major area of development is using nanotechnology to improve the delivery of camptothecins, particularly the potent but insoluble SN-38.
When evaluating camptothecin derivatives for development, consider these factors distilled from the literature:
The table below summarizes the safety data from phase I clinical trials for Indimitecan and two related indenoisoquinolines, allowing for a direct comparison of their toxicity profiles [1] [2].
| Compound (Generic Name) | Maximum Tolerated Dose (MTD) | Most Common Dose-Limiting Toxicities (DLTs) | Notable Common Adverse Events |
|---|---|---|---|
| This compound (LMP776) | 12 mg/m²/day (QDx5, 28-day cycle) [1] [2] | Hypercalcemia, anemia, hyponatremia [1] [2] | Bone marrow toxicity (observed in canine model) [3] |
| LMP744 | 190 mg/m²/day (QDx5, 28-day cycle) [1] [2] | Hypokalemia, anemia, weight loss [1] [2] | Bone marrow toxicity (dose-limiting in canine model) [3] |
| Indotecan (LMP400) | 100 mg/m² (as a 1-h infusion on days 1, 8, 15, 28-day cycle) *[Note: Different schedule] [4] | Not specified in results | No notable diarrhea; well-tolerated up to 65 mg/m² in canine model [3] |
A key advantage of the indenoisoquinoline class, demonstrated across studies, is the absence of notable diarrhea, a common and severe side effect associated with irinotecan [3].
The safety data in the table above was generated under rigorous clinical trial conditions. Here are the key methodological details:
This compound is a synthetic indenoisoquinoline that acts as a non-camptothecin topoisomerase I (TOP1) poison [3]. Its mechanism and downstream effects can be visualized as follows:
This diagram illustrates the core mechanism and key biomarkers used to confirm target engagement in studies:
In preclinical research, the potency of chemotherapeutic agents is often measured by the IC50 value (half-maximal inhibitory concentration) in various cell models. The table below summarizes context from a recent study on colorectal cancer (CRC) that included SN-38 [1].
| Cell Model | Drug Tested | Relevant Experimental Context | Key Correlative Findings |
|---|---|---|---|
| Patient-Derived CRC Organoids & Cell Lines | SN-38 (active metabolite of Irinotecan) | Analysis of gene expression profiles correlated with IC50 values [1]. | Gene expression signatures were identified that correlate with resistance to SN-38, 5-FU, and oxaliplatin [1]. |
Since researching new compounds or mechanisms often involves working with resistant cell lines, the following high-throughput screening protocol can be a key methodology. The diagram below outlines the major steps for identifying small-molecule inhibitors against drug-resistant cancer cells [2].
Key experimental details include [2]:
Given the lack of direct results for "Indimitecan," you may find the following steps helpful:
Indimitecan was identified as a Topoisomerase I (TOP1) inhibitor through the NCI's drug discovery platform, which includes the NCI-60 screen and the COMPARE algorithm [1] [2] [3].
While full NCI-60 panel data is not presented here, the following table summarizes the key quantitative cytotoxicity data for this compound and its main comparators from the scientific literature. The Mean Graph Midpoint (MGM), similar to the GI50 value (the concentration that causes 50% growth inhibition), is a standard metric reported from the NCI-60 screen.
Table 1: Cytotoxicity and Topoisomerase I Inhibitory Activity
| Compound Name | Class | Mean Graph Midpoint (MGM / GI50) | Topoisomerase I Inhibitory Activity (Relative to Camptothecin) | Key Clinical Status |
|---|---|---|---|---|
| This compound (LMP776) | Indenoisoquinoline | Data points found in specific studies [5] | Potent activity [4] [2] | Phase I clinical trials completed [6] |
| Indotecan (LMP400) | Indenoisoquinoline | ~4.64 µM [3] | Potent activity (++++) [3] | Phase I clinical trials completed [6] |
| LMP744 | Indenoisoquinoline | More potent than LMP400 [4] | Potent activity [4] | Phase I clinical trials completed [6] |
| Camptothecin | Camptothecin | Used as a benchmark | Benchmark (++++) [3] | Natural product, not used clinically [2] |
| 2-OH Metabolite of LMP400 | Metabolite | 0.412 µM [3] | ++(+) [3] | Preclinical research |
| 3-OH Metabolite of LMP400 | Metabolite | 0.076 µM [3] | Not specified | Preclinical research |
The evaluation of this compound and related compounds relied on several standard biological assays:
NCI-60 Antiproliferative Screening Protocol [1] [5]:
Topoisomerase I-Mediated DNA Cleavage Assay [3]:
Indenoisoquinolines like this compound are "TOP1 poisons." They function by stabilizing the transient TOP1-DNA cleavage complex, preventing the religation of DNA and converting single-strand breaks into irreversible double-strand breaks when encountered by the replication fork. The following diagram illustrates this mechanism and the ensuing DNA damage response, which is a key pharmacodynamic marker for these drugs.
The data positions this compound as a rationally designed candidate to overcome the limitations of camptothecin-derived TOP1 inhibitors.
For your in-depth comparison guide, accessing the primary data is crucial.
https://dctd.cancer.gov/data-tools-biospecimens/data [1] [7]. You can use the NSC number for this compound (NSC 725776) to query the database.
| Feature | Indimitecan (LMP776) | LMP744 | Indotecan (LMP400) |
|---|---|---|---|
| Drug Type | Small molecule, TOP1 inhibitor [1] | Small molecule, TOP1 inhibitor [2] | Small molecule, TOP1 inhibitor |
| Key Preclinical Finding | NCI-60 screen activity [2] | Highest efficacy in canine lymphoma study (68.4% response) [3] | NCI-60 screen activity [2] |
| Phase of Development | Phase 1 [2] [1] | Phase 1 [2] | Phase 1/II [4] |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (human, QDx5) [2] | 190 mg/m²/day (human, QDx5) [2] | MTD not reached in canine study [3] |
| Common Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia [2] | Hypokalemia, anemia, weight loss [2] | Bone marrow toxicity (dose-limiting in dogs) [3] |
| Single-Agent Clinical Response | No objective responses in human trial [2] | 1 confirmed partial response (3% ORR) in human trial [2] | Data not fully reported in searched results |
| Notable Preclinical Biomarker | SLFN11 expression [5] | High SLFN11 expression in responding patient [2] | SLFN11 expression [5] |
The data in the table above is derived from specific experimental and clinical protocols.
The following diagram illustrates the mechanism by which indenoisoquinolines like this compound cause DNA damage and lead to cancer cell death.
The diagram shows that the primary mechanism of action is independent of SLFN11. However, the presence of SLFN11 can force an irreversible replication block, creating a synergistic effect that pushes damaged cells toward apoptosis.
| Biomarker | Biological Rationale & Correlation | Supporting Experimental Data & Context |
|---|
| SLFN11 (Schlafen 11) [1] | Rationale: Irreversibly arrests cells under replicative stress; dominant determinant of sensitivity to TOP1 inhibitors [1]. Correlation: High SLFN11 expression correlates with increased sensitivity. | Source: Analysis of NCI-60 and GDSC cancer cell line databases via CellMinerCDB [1]. | | Homologous Recombination (HR) Deficiency (e.g., BRCA1, BRCA2, PALB2 loss) [1] | Rationale: "Synthetic lethality." HR repairs TOP1 inhibitor-induced DNA double-strand breaks. HR-deficient cells are hypersensitive [1]. Correlation: BRCA1-, BRCA2-, or PALB2-deficient cells show increased hypersensitivity. | Source: In vitro studies using isogenic DT40, DLD1, and OVCAR cell lines with defined genetic deficiencies [1]. | | Combination with PARP Inhibitors (e.g., Olaparib) [1] | Rationale: Dual targeting of DNA repair. TOP1 inhibitors cause DNA damage that requires PARP-mediated repair [1]. Correlation: Synergistic antitumor effect, especially in HR-deficient models. | Source: Preclinical models (cell lines, organoids) and an ovarian orthotopic allograft model with BRCA1 loss [1]. | | γH2AX Induction [2] | Rationale: Marker of DNA double-strand breaks, indicating target engagement and primary pharmacodynamic effect [2]. Correlation: Increased nuclear γH2AX foci post-treatment demonstrates drug mechanism of action. | Source: Tumor biopsies from canine lymphoma clinical trial; used as proof-of-mechanism for all three indenoisoquinolines [2]. |
For researchers aiming to validate these correlations, here are the core methodologies from the cited studies.
The diagram below illustrates how these biomarkers integrate into the mechanism of action of Indimitecan and the resulting cellular response.
This diagram shows that cells with high SLFN11 are funneled toward replication arrest and death, while HR-deficient cells (lacking BRCA1/2/PALB2) fail to repair the damage, creating a "synthetic lethal" interaction.
The table below summarizes experimental data for clinical indenoisoquinolines (including Indimitecan) combined with PARP inhibitors, based on a study investigating their potential in cancers with homologous recombination deficiencies (HRD) and SLFN11 expression [1].
| Inhibitor (Class) | Combination Partner | Experimental Models | Key Findings on Synergy |
|---|
| This compound (LMP776) (Indenoisoquinoline TOP1 inhibitor) | Olaparib (PARP inhibitor) | In vitro cancer cell lines; In vivo ovarian orthotopic allograft model with BRCA1 loss [1] | All three clinical indenoisoquinolines synergized with olaparib, especially in HR-deficient cells. The combination was effective in an in vivo model [1]. | | Indotecan (LMP400) (Indenoisoquinoline TOP1 inhibitor) | Olaparib (PARP inhibitor) | In vitro cancer cell lines; In vivo ovarian orthotopic allograft model with BRCA1 loss [1] | Synergy with olaparib was confirmed in the orthotopic allograft model harboring BRCA1 loss [1]. | | LMP744 (Indenoisoquinoline TOP1 inhibitor) | Olaparib (PARP inhibitor) | In vitro cancer cell lines [1] | Showed synergistic activity with olaparib in preclinical models [1]. |
The key experiments demonstrating synergy typically involve the following protocols [1]:
Cell Viability and Drug Sensitivity Assays: Cancer cell lines (e.g., DT40 chicken lymphoma, human DLD1 colorectal carcinoma, murine OVCAR ovarian cancer) with defined genetic backgrounds (e.g., BRCA1, BRCA2, or PALB2 deficiencies) are used. Cells are treated with serial dilutions of the single agents and their combinations. Viability is measured after a defined period (e.g., 72 hours) using assays like MTT or CellTiter-Glo. The GI50 (drug concentration that produces 50% growth inhibition) is calculated.
Analysis of Drug Interaction: The combination effect is analyzed using the Loewe additivity model, which is a reference model for synergy quantification. Software tools calculate synergy scores based on this model; positive scores indicate synergy, negative scores indicate antagonism [2].
In Vivo Validation: The most promising combinations from in vitro screens are advanced to in vivo models. For example, a study used a murine serous epithelial ovarian cancer orthotopic allograft model with BRCA1 loss. Mice are treated with the vehicle control, single-agent olaparib, single-agent indenoisoquinoline (e.g., LMP400), or the combination. Efficacy is assessed by monitoring tumor volume over time and comparing the growth curves between treatment groups [1].
The rational design of this combination is grounded in the interconnected roles of TOP1 and PARP in DNA damage repair.
The diagram above illustrates the core mechanistic rationale:
While direct data on this compound is limited, the confirmed synergy of its drug class provides a strong rationale for its investigation. Future research could focus on:
The table below summarizes the key available data on indimitecan's activity in the context of HR deficiency.
| Aspect | Available Data on this compound (LMP776) | Source / Context |
|---|---|---|
| Clinical Trial Phase | Phase 1 study in patients with advanced, refractory solid tumors or lymphomas (n=34) [1]. | |
| Clinical Efficacy | No objective responses were observed in the phase 1 trial [1]. | |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day, administered intravenously for 5 days in a 28-day cycle [1]. | |
| Common Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, and hyponatremia [1]. | |
| Preclinical HRD Sensitivity | Yes. BRCA1-, BRCA2-, and PALB2-deficient cells show hypersensitivity to indenoisoquinolines (the class including this compound) [2]. | Synthetic lethality demonstrated in isogenic cell lines (e.g., DT40, DLD1, OVCAR) [2]. |
| Key Biomarker | SLFN11 expression is a dominant determinant of sensitivity to indenoisoquinolines, including this compound [1] [2]. | Analysis of NCI-60 and GDSC (Genomics of Drug Sensitivity in Cancer) databases [2]. |
| Combination with PARP Inhibitors | Synergistic effect observed with olaparib in preclinical HRD models [2]. | Survival and cell cycle analysis in HRD cell lines [2]. |
The mechanistic insights and rationale for using this compound in HRD cancers are largely derived from rigorous preclinical studies.
Genetic Validation of HRD Synthetic Lethality:
Biomarker Discovery via Database Mining:
Combination Therapy Testing:
The following diagram illustrates the proposed mechanism by which this compound targets HRD cancer cells, based on the gathered research.
Mechanism of this compound in HRD Cancers
The diagram shows how this compound's action converges with inherent HRD to cause cell death. This compound stabilizes TOP1-DNA cleavage complexes (TOP1cc), which collide with replication forks, causing double-strand breaks (DSBs) [1] [2]. The SLFN11 protein exacerbates this damage by blocking replication fork progress [2]. Normally, cells repair these DSBs via homologous recombination (HR). However, in HRD cancer cells (e.g., those with BRCA1/2 loss), this repair pathway is defective, leading to the accumulation of lethal DNA damage and apoptosis. This creates a synthetic lethal interaction. Furthermore, combining this compound with a PARP inhibitor (which also impairs DNA repair) shows a synergistic effect, overwhelming the cancer cell's remaining repair capabilities [2].
The available data paints a picture of a drug with a strong mechanistic rationale that is still awaiting robust clinical validation for the HRD indication.